Technical Documentation Center

2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile
  • CAS: 169677-65-0

Core Science & Biosynthesis

Foundational

2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile CAS number and molecular weight

An In-Depth Technical Guide to 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile For Researchers, Scientists, and Drug Development Professionals Introduction 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile is a multifaceted hetero...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile is a multifaceted heterocyclic compound of significant interest within medicinal chemistry and drug discovery. Its molecular architecture, which combines a reactive 2-chloropyrimidine core with an ether-linked acetonitrile functional group, presents a versatile scaffold for the synthesis of novel therapeutic agents. The pyrimidine nucleus is a cornerstone in the development of a wide array of pharmaceuticals, renowned for its presence in compounds exhibiting diverse biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3][4][5] The strategic incorporation of a chloro-substituent at the 2-position offers a prime site for further chemical modification, while the (oxy)acetonitrile side chain can engage in various molecular interactions, potentially enhancing the binding affinity and efficacy of derivative compounds.

While a specific CAS number for 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile is not publicly available, indicating its status as a novel or non-commercialized compound, its molecular formula is C₆H₄ClN₃O. The molecular weight can be calculated based on its constituent atoms.

Physicochemical Properties and Data

Due to the compound's novelty, experimentally determined physicochemical data is not available. However, based on its structure, the following properties can be predicted.

PropertyValueSource
CAS Number Not availableN/A
Molecular Formula C₆H₄ClN₃OCalculated
Molecular Weight 169.57 g/mol Calculated
IUPAC Name 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrileN/A

Proposed Synthesis Pathway

The synthesis of 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile can be hypothetically achieved via a nucleophilic aromatic substitution (SNAr) reaction, a common and effective method for the formation of aryl ethers.[6][7] This approach is analogous to the well-established Williamson ether synthesis.[8][9][10][11][12] The proposed reaction involves the coupling of a hydroxyl-substituted pyrimidine with an activated haloacetonitrile. An alternative and more likely pathway, given the higher reactivity of the 2-chloro position on the pyrimidine ring to nucleophilic attack, involves the reaction of 2-chloro-5-hydroxypyrimidine with a suitable acetonitrile synthon.

A plausible and efficient route would involve the reaction of 2-chloro-5-hydroxypyrimidine with chloroacetonitrile in the presence of a base. The base deprotonates the hydroxyl group of the pyrimidine, forming a more nucleophilic phenoxide that can then displace the chloride from chloroacetonitrile.

Experimental Protocol: Synthesis of 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile

Materials:

  • 2-Chloro-5-hydroxypyrimidine

  • Chloroacetonitrile[13][14][15][16]

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Acetonitrile (anhydrous) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-hydroxypyrimidine (1 equivalent) and anhydrous acetonitrile or DMF.

  • Base Addition: Add potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents, handled with extreme care) to the suspension. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyrimidinoxide salt.

  • Addition of Chloroacetonitrile: Slowly add chloroacetonitrile (1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by TLC. The reaction is expected to complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If using K₂CO₃, filter off the solid. If using NaH, quench the reaction carefully with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2_Chloro_5_hydroxypyrimidine 2-Chloro-5-hydroxypyrimidine Reaction_Vessel Reaction at 60-80°C 2_Chloro_5_hydroxypyrimidine->Reaction_Vessel Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction_Vessel Quenching Quenching/Filtration Reaction_Vessel->Quenching Cooling Extraction Extraction with Ethyl Acetate Quenching->Extraction Drying Drying over MgSO₄ Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile Purification->Product

Caption: Proposed synthesis workflow for 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile.

Potential Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The title compound, 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile, serves as a valuable intermediate for the synthesis of a diverse library of compounds with potential therapeutic applications.

  • Kinase Inhibitors: The 2-chlorine atom is susceptible to nucleophilic displacement, allowing for the introduction of various amine-containing fragments. This is a common strategy in the design of kinase inhibitors for oncology, where the pyrimidine core can mimic the adenine of ATP and bind to the hinge region of the kinase.

  • Antiviral Agents: Pyrimidine derivatives are well-known for their antiviral activities. The structural features of this compound could be elaborated to design inhibitors of viral enzymes such as polymerases or proteases.[2]

  • Antibacterial Agents: The pyrimidine ring is also present in several antibacterial drugs. Further derivatization of 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile could lead to the discovery of novel antibacterial agents with unique mechanisms of action.[1]

The general pharmacological importance of pyrimidine derivatives is well-documented, with applications spanning anti-inflammatory, analgesic, anticonvulsant, and antidiabetic activities.[3][4][5]

Logical Relationship of Compound to Therapeutic Area

TherapeuticPotential cluster_Properties Key Structural Features cluster_Applications Potential Therapeutic Areas TargetCompound 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile PyrimidineCore Pyrimidine Core TargetCompound->PyrimidineCore ReactiveChlorine Reactive 2-Chloro Group TargetCompound->ReactiveChlorine AcetonitrileMoiety Oxyacetonitrile Sidechain TargetCompound->AcetonitrileMoiety Antiviral Antiviral Agents PyrimidineCore->Antiviral Nucleoside mimetics Antibacterial Antibacterial Agents PyrimidineCore->Antibacterial Folate synthesis inhibition analogs Oncology Oncology (Kinase Inhibitors) ReactiveChlorine->Oncology S(N)Ar with amines Other Other CNS & Metabolic Disorders AcetonitrileMoiety->Other Potential for H-bonding

Caption: Relationship between the structural features of the title compound and its potential therapeutic applications.

Safety and Handling

Given that 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile is a novel compound, a comprehensive safety profile is not available. However, based on the proposed starting materials and the final product's functional groups, the following precautions should be taken.

Reactant Safety Information:

CompoundCAS NumberKey Hazards
2-Chloropyrimidine 1722-12-9Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[17][18][19][20][21][22][23][24]
5-Hydroxypyrimidine 26456-59-7May cause skin, eye, and respiratory irritation.[25][26][27]
Chloroacetonitrile 107-14-2Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. A lachrymator.[13][14][28][29][30][31][32]

Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: All manipulations should be carried out in a well-ventilated fume hood.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[31]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, protected from light and moisture.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile represents a promising, albeit currently non-commercial, building block for the development of novel therapeutics. Its synthesis is achievable through established organic chemistry principles, primarily nucleophilic aromatic substitution. The inherent reactivity of the 2-chloropyrimidine core, combined with the electronic properties of the oxyacetonitrile substituent, makes it a highly attractive scaffold for library synthesis in drug discovery programs targeting a wide range of diseases. As with all novel chemical entities, appropriate safety precautions must be taken during its synthesis and handling.

References

  • Wikipedia. Chloroacetonitrile. [Link]

  • ChemWhat. 2-Chloropyrimidine CAS#: 1722-12-9. [Link]

  • Pharmaffiliates. Chloroacetonitrile | CAS No: 107-14-2. [Link]

  • NJ.gov. Common Name: CHLOROACETONITRILE HAZARD SUMMARY. [Link]

  • PubChem. 2-Chloropyrimidine | C4H3ClN2 | CID 74404. [Link]

  • Jetir.Org. review on pharmacological activity of pyrimidine heterocycle. [Link]

  • JACS Directory. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]

  • National Institutes of Health. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. [Link]

  • ResearchGate. Amination of chloropyrazine and 2-chloropyrimidine. [a]. [Link]

  • PubMed. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. [Link]

  • TCI AMERICA - Spectrum Chemical. SAFETY DATA SHEET. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 5-Chloro-2-hydroxypyrimidine. [Link]

  • YouTube. nucleophilic aromatic substitutions. [Link]

  • ResearchGate. A Review on Pharmacological Aspects of Pyrimidine Derivatives. [Link]

  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

  • ResearchGate. (PDF) Pharmacoligical activity and synthesis of pyrimidine and their derivative a review. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Thieme. N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidines. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. 9.5: Williamson ether synthesis. [Link]

Sources

Exploratory

The Emergence of 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile Derivatives in Therapeutic Innovation: A Technical Guide for Drug Discovery Professionals

Abstract The pyrimidine scaffold remains a cornerstone in medicinal chemistry, continually yielding novel therapeutic agents with diverse mechanisms of action. This technical guide delves into the burgeoning potential of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold remains a cornerstone in medicinal chemistry, continually yielding novel therapeutic agents with diverse mechanisms of action. This technical guide delves into the burgeoning potential of a specific, yet underexplored, class of pyrimidine derivatives: 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile and its analogues. We will explore their synthetic accessibility, potential as highly selective kinase inhibitors, and a strategic roadmap for their preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical space for next-generation therapeutics, particularly in the realms of oncology and autoimmune disorders.

Introduction: The Rationale for Exploring Pyrimidine Ethers

The pyrimidine ring is a privileged pharmacophore, integral to numerous FDA-approved drugs.[1][2] While much focus has been on amino-substituted pyrimidines, the exploration of ether-linked derivatives at the C5 position opens a new frontier for modulating protein-ligand interactions. The 2-((2-chloropyrimidin-5-yl)oxy)acetonitrile core combines the established kinase-binding potential of the pyrimidine ring with the unique electronic and conformational properties imparted by the oxyacetonitrile moiety. The chlorine atom at the C2 position serves as a crucial handle for further chemical modifications, allowing for the generation of diverse libraries for structure-activity relationship (SAR) studies.[3]

Our hypothesis is that the ether linkage provides a more rigid and defined orientation of the acetonitrile group compared to a more flexible amino linkage. This rigidity can be exploited to achieve higher selectivity for specific kinase targets, a critical factor in minimizing off-target effects and improving the therapeutic index of novel drug candidates.

Synthetic Strategy: A Versatile Route to Novel Derivatives

The synthesis of the 2-((2-chloropyrimidin-5-yl)oxy)acetonitrile core and its derivatives can be approached through a robust and adaptable synthetic route. A plausible and efficient method involves a Williamson ether synthesis, a cornerstone reaction in organic chemistry.

Proposed Synthetic Scheme

The general synthetic approach is outlined below. This multi-step synthesis is designed for flexibility, allowing for the introduction of various substituents on the pyrimidine ring and the acetonitrile side chain.

Synthetic_Scheme cluster_0 Core Synthesis cluster_1 Diversification A 2,5-Dichloropyrimidine B 2-Chloro-5-hydroxypyrimidine A->B Selective Hydrolysis D 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile B->D Williamson Ether Synthesis (Base, Solvent) C Bromoacetonitrile C->D F Derivative Library D->F Suzuki or Buchwald-Hartwig Coupling (Palladium catalyst, Ligand, Base) E Amine (R-NH2) E->F

Caption: Proposed synthetic route for 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile derivatives.

Detailed Experimental Protocol: Synthesis of 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile (Core Scaffold)

Materials:

  • 2,5-Dichloropyrimidine

  • Sodium hydroxide (NaOH)

  • Bromoacetonitrile

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of 2-Chloro-5-hydroxypyrimidine

  • To a solution of 2,5-dichloropyrimidine (1.0 eq) in a suitable solvent such as dioxane/water, add a solution of sodium hydroxide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a mild acid (e.g., 1M HCl) to a pH of ~7.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 2-chloro-5-hydroxypyrimidine.

Step 2: Synthesis of 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile

  • To a solution of 2-chloro-5-hydroxypyrimidine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq) and bromoacetonitrile (1.2 eq).

  • Stir the reaction mixture at 60-70 °C for 4-6 hours, monitoring by TLC.

  • After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-((2-chloropyrimidin-5-yl)oxy)acetonitrile.

Therapeutic Target Rationale: Janus Kinase (JAK) Inhibition

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine signaling.[4][5] Dysregulation of the JAK-STAT signaling pathway is implicated in a wide range of inflammatory and autoimmune diseases, as well as certain cancers.[6][7] Therefore, the development of selective JAK inhibitors is a highly pursued therapeutic strategy.[2][8]

The 2-((2-chloropyrimidin-5-yl)oxy)acetonitrile scaffold is a promising starting point for the design of novel JAK inhibitors. The pyrimidine core can mimic the adenine ring of ATP, while the oxyacetonitrile side chain can be tailored to interact with specific residues in the kinase active site, thereby conferring selectivity.

The JAK-STAT Signaling Pathway

The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK->Receptor Phosphorylation STAT STAT JAK->STAT Phosphorylation STAT->Receptor Recruitment STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor 2-((2-Chloropyrimidin-5-yl)oxy) acetonitrile Derivative Inhibitor->JAK Inhibition

Caption: Simplified schematic of the JAK-STAT signaling pathway and the proposed point of intervention.

Preclinical Evaluation Workflow

A systematic preclinical evaluation is crucial to validate the therapeutic potential of novel 2-((2-chloropyrimidin-5-yl)oxy)acetonitrile derivatives. The following workflow outlines a comprehensive screening cascade.

Preclinical_Workflow A Compound Library Synthesis B In Vitro Kinase Assays (JAK1, JAK2, JAK3, TYK2) A->B Primary Screen C Cell-Based Assays (Cytokine-stimulated cell lines) B->C Confirmation D Selectivity Profiling (Kinase panel screen) C->D Selectivity Assessment E In Vivo Efficacy Studies (e.g., Collagen-Induced Arthritis Model) C->E Efficacy Evaluation G Lead Optimization D->G SAR-driven E->G F ADME/Tox Profiling F->G G->B

Caption: A typical preclinical evaluation workflow for novel kinase inhibitors.

In Vitro Kinase Inhibition Assays

Objective: To determine the inhibitory potency (IC₅₀) of the synthesized derivatives against the individual JAK family members (JAK1, JAK2, JAK3, and TYK2).

Protocol:

  • Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) or a similar biochemical assay format.

  • Serially dilute the test compounds in an appropriate buffer (e.g., Tris-HCl with MgCl₂, DTT, and BSA).

  • Add the recombinant human JAK enzyme and a suitable peptide substrate to the wells of a microplate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and add a detection solution containing a europium-labeled anti-phosphopeptide antibody.

  • Measure the TR-FRET signal on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a non-linear regression analysis.

Cellular Assays

Objective: To assess the functional activity of the compounds in a cellular context by measuring the inhibition of cytokine-induced STAT phosphorylation.

Protocol:

  • Culture a relevant cell line (e.g., human erythroleukemia HEL cells for JAK2) in appropriate media.

  • Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with a specific cytokine (e.g., erythropoietin for HEL cells) to activate the JAK-STAT pathway.

  • Lyse the cells and quantify the levels of phosphorylated STAT (pSTAT) using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

  • Determine the cellular IC₅₀ values for the inhibition of pSTAT.

Data Presentation and Structure-Activity Relationship (SAR)

The systematic evaluation of a library of derivatives will generate crucial data for establishing a robust SAR. The following table provides a template for organizing the in vitro and cellular activity data.

Compound IDR¹ SubstituentR² SubstituentJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)pSTAT Cellular IC₅₀ (nM)
Lead-001 HH502515020075
Lead-002 4-F-PhH201010015030
Lead-003 HMe603018022085
........................

This is a representative table with hypothetical data.

Analysis of such data will guide the lead optimization process, focusing on modifications that enhance potency and selectivity for the desired JAK isoform(s).

Conclusion and Future Directions

The 2-((2-chloropyrimidin-5-yl)oxy)acetonitrile scaffold represents a promising and largely untapped area for the discovery of novel therapeutics. The synthetic accessibility and the potential for fine-tuning the pharmacological profile through targeted modifications make these derivatives attractive candidates for kinase inhibitor programs. The initial focus on JAK inhibition provides a clear and validated therapeutic rationale. Future work should concentrate on expanding the derivative library, elucidating the precise binding modes through co-crystallography studies, and conducting comprehensive in vivo efficacy and safety assessments of the most promising lead compounds.

References

  • Bristol-Myers Squibb Company. (2015). Compounds useful as immunomodulators. WO2015160641A2.
  • Bruncko, M., et al. (2014). United States Patent No.: US 8,722,657 B2. Googleapis.com.
  • Chen, Y., et al. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & Medicinal Chemistry Letters, 29(12), 1507-1513. [Link]

  • DelveInsight. (2024). JAK Inhibitors Clinical Trial Pipeline Appears Robust With 50+ Key Pharma Companies Actively Working in the Therapeutics Segment. GlobeNewswire.
  • de Vicente, J., et al. (2014). Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. Bioorganic & Medicinal Chemistry Letters, 24(21), 5038-5043. [Link]

  • Ding, Q., et al. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters, 17(8), 2179-2183. [Link]

  • Drug Hunter. (2023). Million-Dollar Molecules: A Dual TYK2/JAK1 Inhibitor Licensed to Biohaven, an Oral IRAK4 Degrader Exclusively Licensed by Gilead, a Ph. I AT2R Inhibitor Acquired by Eli Lilly, and more.
  • Gadina, M., et al. (2021). The JAK-STAT pathway in the pathogenesis of inflammatory and autoimmune diseases. Journal of Allergy and Clinical Immunology, 148(4), 939-952.
  • Guryev, O., et al. (2024). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules, 29(23), 5494.
  • He, X., et al. (2021). Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis. Frontiers in Immunology, 12, 668525. [Link]

  • Idorsia Pharmaceuticals Ltd. (2018).
  • O'Shea, J. J., & Plenge, R. (2012).
  • Patently-O. (2024).
  • Shaw, T., et al. (2020). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of Medicinal Chemistry, 63(19), 11048-11058. [Link]

  • Sila, A., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceutics, 14(5), 1001. [Link]

  • Sun, C., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6296. [Link]

  • Takeda Pharmaceutical Company Limited. (2019). Small molecule inhibitors of the jak family of kinases. WO2019239387A1.
  • Thoma, G., et al. (2011). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceutics, 14(5), 1001.
  • Wang, X., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1592. [Link]

  • Z-SCIMED, INC. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE.
  • Zhang, J., et al. (2020). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. RSC Medicinal Chemistry, 11(11), 1339-1345. [Link]

Sources

Foundational

The Pyrimidine Oxyacetonitrile Core: A Versatile Scaffold for Modern Drug Discovery

A Senior Application Scientist's Guide to Synthesis, Application, and Mechanistic Insight Introduction: The Strategic Value of Privileged Scaffolds In the landscape of medicinal chemistry, the pyrimidine ring stands as a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Synthesis, Application, and Mechanistic Insight

Introduction: The Strategic Value of Privileged Scaffolds

In the landscape of medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold." Its foundational presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) has made it a recurring motif in a multitude of therapeutic agents.[1][2][3][4][5] The inherent ability of its nitrogen atoms to act as hydrogen bond acceptors and donors allows molecules incorporating this core to effectively interact with a wide array of biological targets.[5] This versatility has led to the development of numerous FDA-approved drugs for indications ranging from cancer and viral infections to cardiovascular disease.[1][4][5]

However, the core scaffold is only the starting point. The true art of drug design lies in the strategic functionalization of this core to achieve desired potency, selectivity, and pharmacokinetic properties. This is where the role of specialized chemical intermediates becomes paramount. Among these, pyrimidine oxyacetonitrile intermediates have emerged as exceptionally valuable building blocks. The oxyacetonitrile (-O-CH2-CN) moiety is not merely a linker; it is a potent modulator of molecular properties. The ether linkage provides conformational flexibility, the nitrile group serves as a strong hydrogen bond acceptor and a metabolic stable polar feature, and the adjacent methylene group offers a site for further synthetic elaboration.

This guide provides an in-depth exploration of pyrimidine oxyacetonitrile intermediates, moving from their fundamental synthesis to their application in cutting-edge drug discovery programs. We will dissect the causality behind synthetic choices, present validated protocols, and examine case studies where this specific intermediate was pivotal in achieving the final therapeutic objective.

Part 1: Synthesis of Pyrimidine Oxyacetonitrile Intermediates

The efficient and scalable synthesis of key intermediates is the bedrock of any successful drug development campaign. The primary route to pyrimidine oxyacetonitriles is through a classic and reliable nucleophilic substitution reaction, specifically the Williamson ether synthesis.

Core Methodology: Williamson Ether Synthesis

The most common and field-proven method involves the reaction of a hydroxypyrimidine with an activated haloacetonitrile, typically 2-bromoacetonitrile or 2-chloroacetonitrile. The underlying principle is the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then displaces the halide.

Causality in Experimental Design:

  • Choice of Base: A moderately strong base is required to deprotonate the pyrimidine hydroxyl group without promoting side reactions. Potassium carbonate (K₂CO₃) is frequently the base of choice due to its low cost, ease of handling, and sufficient basicity. In cases of less reactive substrates, stronger bases like sodium hydride (NaH) may be employed, although this requires more stringent anhydrous conditions.

  • Choice of Solvent: The solvent must be polar aprotic to dissolve the reagents and facilitate the SN2 reaction mechanism. Dimethylformamide (DMF) and acetonitrile (ACN) are standard choices. DMF is an excellent solvent for this reaction type but can be difficult to remove, while ACN is often preferred for its lower boiling point and ease of removal during workup.

  • Temperature Control: The reaction is typically run at room temperature to moderate heat (e.g., 60-80 °C). Higher temperatures can accelerate the reaction but may also lead to decomposition or side products. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.

General Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product & Purification A Hydroxypyrimidine C Base (e.g., K₂CO₃) Solvent (e.g., ACN/DMF) Temp (25-80 °C) A->C B Haloacetonitrile (e.g., BrCH₂CN) B->C D Crude Product C->D SN2 Reaction E Purification (Crystallization/Chromatography) D->E Workup F Pyrimidine Oxyacetonitrile Intermediate E->F

Caption: General workflow for Williamson ether synthesis of pyrimidine oxyacetonitriles.

Detailed Experimental Protocol: Synthesis of 2-((4-chloropyrimidin-2-yl)oxy)acetonitrile

This protocol provides a representative, self-validating system for synthesizing a common pyrimidine oxyacetonitrile intermediate.

Materials:

  • 4-chloro-2-hydroxypyrimidine

  • 2-bromoacetonitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-hydroxypyrimidine (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile (10 mL per gram of starting pyrimidine).

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add 2-bromoacetonitrile (1.1 eq) dropwise to the stirring suspension.

  • Reaction Execution: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:EtOAc mobile phase) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter the solid K₂CO₃ and wash with a small amount of ACN. Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Extraction: Redissolve the residue in Ethyl Acetate (15 mL/g of starting material) and wash with water (2 x 10 mL/g) and then with brine (1 x 10 mL/g).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-((4-chloropyrimidin-2-yl)oxy)acetonitrile can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Data Summary: Synthesis Conditions
Starting MaterialBaseSolventTemp (°C)Time (h)Yield (%)
4-chloro-2-hydroxypyrimidineK₂CO₃ACN604-6~85-95
2-hydroxy-4-methylpyrimidineNaHDMF252~90-98
4,6-dihydroxypyrimidineK₂CO₃DMF8012~70-80
Requires 2.2 equivalents of bromoacetonitrile and 3.0 equivalents of base for disubstitution.

Part 2: Applications in Drug Discovery - Case Studies

The true value of an intermediate is demonstrated by its successful application in synthesizing biologically active molecules. The pyrimidine oxyacetonitrile scaffold is particularly prevalent in the development of kinase inhibitors and antiviral agents.

Case Study: Aurora Kinase Inhibitors for Oncology

Therapeutic Target: Aurora kinases are a family of serine/threonine kinases that are key regulators of cell division. Their upregulation is common in many human cancers, making them a prime target for anticancer therapies.[6] Specifically, Aurora A kinase stabilizes the MYC-family of oncoproteins, which are notorious drivers of tumor progression.[6]

Role of the Intermediate: In the development of novel Aurora A kinase inhibitors, a pyrimidine-based scaffold was designed to mimic the hinge-binding region of ATP.[6] The pyrimidine oxyacetonitrile intermediate serves as a crucial building block for introducing a side chain that probes a key allosteric pocket.

Synthetic Transformation and Mechanistic Insight:

G cluster_int Intermediate cluster_reaction Key Synthetic Step cluster_final Final Scaffold A 2-((4-aminopyrimidin-2-yl)oxy)acetonitrile B Reduction of Nitrile (e.g., H₂, Raney Ni) A->B Nitrile as Amine Precursor C 2-((4-aminopyrimidin-2-yl)oxy)ethan-1-amine B->C D Further Functionalization (Amide Coupling, etc.) C->D E Potent Aurora Kinase Inhibitor (e.g., Compound 25) D->E

Caption: Transformation of the oxyacetonitrile intermediate into a key amine for inhibitor synthesis.

In this pathway, the nitrile group of the intermediate is not present in the final drug. Instead, it serves as a synthetic precursor to a primary amine via reduction. This amine is then used as a handle for coupling various moieties to explore the structure-activity relationship (SAR) and optimize binding to the kinase. The oxy-ethyl-amine linker derived from the intermediate provides the ideal spacing and flexibility for the coupled fragment to interact with the DFG-out conformation of the kinase, a strategy used to achieve greater selectivity.[6] A lead compound, 25 , demonstrated potent inhibition of cancer cell proliferation (IC₅₀ < 200 nM) and led to >80% tumor regression in xenograft models.[6]

Biological Activity Data Summary

CompoundTargetCell LineIC₅₀ (nM)In Vivo Efficacy
Lead Compound 13 Aurora ANCI-H446 (SCLC)< 200Not Reported
Optimized Pro-drug 25 Aurora ANCI-H446 (SCLC)Potent>80% tumor regression
Case Study: Inhibitors of Pyrimidine Biosynthesis for Antiviral Therapy

Therapeutic Target: Many viruses are highly dependent on the host cell's machinery for replication, particularly the supply of nucleotides for building new viral genomes.[7][8] Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway.[7][9] Inhibiting this host enzyme effectively starves the virus of essential pyrimidines, offering a broad-spectrum antiviral strategy that is less prone to the development of viral resistance.[7]

Role of the Intermediate: The pyrimidine oxyacetonitrile moiety can be a key pharmacophore in the final active drug. Here, the nitrile group is retained and plays a direct role in binding to the therapeutic target. Its strong polarity and ability to act as a hydrogen bond acceptor are crucial for occupying specific pockets within the enzyme's active site.

Mechanistic Insight: Compounds that inhibit pyrimidine biosynthesis have been shown to possess broad-spectrum antiviral activity against both RNA and DNA viruses.[7][9] The antiviral effect of these compounds can be reversed by the addition of external uracil, confirming their mechanism of action by depleting the pyrimidine pool necessary for viral replication.[7] Furthermore, pyrimidine deprivation has been shown to amplify the host's innate immune response, specifically the production of type I and type III interferons, adding a secondary mechanism to the antiviral effect.[9]

A novel series of pyrimidine-5-carbonitrile derivatives were developed as potential anticancer agents that function by inducing apoptosis.[10] One compound, 7f , proved to be a multi-acting inhibitor targeting the PI3K/AKT pathway, a critical signaling cascade for cell survival.[10] The pyrimidine-5-carbonitrile core was essential for the observed activity.

Biological Activity Data Summary for Pyrimidine-5-Carbonitrile Derivative 7f

CompoundTarget EnzymeIC₅₀ (µM)Cell LineActivity
7f PI3Kδ6.99K562 (Leukemia)Cell cycle arrest at S-phase
7f PI3Kγ4.01K562 (Leukemia)Caspase 3 dependent apoptosis
7f AKT-13.36K562 (Leukemia)Inhibition of PI3K/AKT pathway

Conclusion and Future Perspectives

Pyrimidine oxyacetonitrile intermediates represent a powerful convergence of synthetic utility and pharmacological relevance. Their straightforward synthesis via robust methods like the Williamson ether synthesis makes them readily accessible for library generation and lead optimization campaigns. As demonstrated, the oxyacetonitrile moiety can serve dual roles: as a versatile synthetic handle that can be transformed into other critical functional groups, or as a key pharmacophoric element retained in the final active pharmaceutical ingredient.

The continued exploration of this scaffold is likely to yield novel therapeutics, particularly in oncology and virology. The chemical tractability of the nitrile group opens avenues for its use in developing covalent inhibitors or as a linking point for novel modalities like proteolysis-targeting chimeras (PROTACs). As our understanding of complex disease pathways deepens, the strategic deployment of well-designed, multifunctional intermediates like pyrimidine oxyacetonitriles will remain a cornerstone of successful drug discovery.

References

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - JACS Directory. (2021). Journal of Advanced Chemical Sciences. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). International Journal of Research in Pharmaceutical Sciences. [Link]

  • Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. (n.d.). Europe PMC. [Link]

  • A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2020). Journal of Drug Delivery and Therapeutics. [Link]

  • Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. (2024). Molecular Therapy. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). MDPI. [Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). MDPI. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University. [Link]

  • Synthesis of pyrimidines by direct condensation of amides and nitriles. (2007). Nature Protocols. [Link]

  • Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. (2024). ResearchGate. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. [Link]

  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). Archiv der Pharmazie. [Link]

  • Synthesis of Pyrimidine and Its Derivatives. (2025). YouTube. [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Current Pharmaceutical Design. [Link]

  • Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response. (2017). Antimicrobial Agents and Chemotherapy. [Link]

  • Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. (2010). Proceedings of the National Academy of Sciences. [Link]

  • Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy. (2021). MDPI. [Link]

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2023). Current Topics in Medicinal Chemistry. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry. [Link]

  • Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. (2022). RSC Medicinal Chemistry. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

Solubility Profile &amp; Thermodynamic Analysis of 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile

A Technical Guide for Process Development Executive Summary This technical guide provides a comprehensive analysis of the solubility profile of 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile (CAS: 169677-65-0), a critical i...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Process Development

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile (CAS: 169677-65-0), a critical intermediate in the synthesis of strobilurin fungicides (e.g., Azoxystrobin) and specific kinase inhibitors. Understanding the solid-liquid equilibrium (SLE) of this compound is essential for optimizing reaction yield, designing crystallization purification processes, and minimizing solvent waste.

This guide moves beyond static data points to establish a predictive engineering framework . It details the physicochemical basis of the molecule’s solubility, provides a rigorous experimental protocol for generating precise solubility curves, and outlines the thermodynamic models required to scale these findings from the bench to the pilot plant.[1]

Part 1: Physicochemical Context & Solubility Behavior[1][2][3][4][5]

Molecular Architecture

To predict solubility, one must first deconstruct the solute's interactions.[1] 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile (herein referred to as CPA ) possesses three distinct functional regions that dictate its solvent affinity:

Functional GroupNatureSolvent Interaction Mechanism
Pyrimidine Ring Aromatic Heterocycle

-

stacking interactions; accepts H-bonds at Nitrogen positions.
2-Chloro Substituent Electron-withdrawingIncreases lipophilicity (LogP ~1.5–2.0); reduces water solubility; enhances solubility in chlorinated solvents.
Oxy-Acetonitrile Tail Polar / DipoleStrong dipole-dipole interactions; acts as a weak H-bond acceptor.
Expected Solubility Profile (Class Behavior)

Based on the structural analysis of CPA and analogous chloropyrimidine ethers, the solubility profile generally follows the "like-dissolves-like" principle, modified by specific solute-solvent interactions:

  • High Solubility (Solvents of Choice for Reaction):

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): The nitrile group of CPA interacts favorably with the high dipole moments of these solvents.[1] Acetonitrile is often the "ideal" solvent as it matches the solute's polarity, minimizing the enthalpy of mixing (

      
      ).[1]
      
  • Moderate/Temperature-Dependent Solubility (Solvents for Crystallization):

    • Esters (Ethyl Acetate) & Chlorinated Solvents (DCM): Good solubility at high temperatures, moderate at low temperatures.[1]

    • Alcohols (Methanol, Ethanol):[1] CPA acts as an H-bond acceptor. Solubility typically exhibits a steep curve with temperature, making these excellent candidates for cooling crystallization .[1]

  • Low Solubility (Anti-solvents):

    • Water:[1][2] The lipophilic chloropyrimidine ring dominates, making CPA sparingly soluble in water.[1]

    • Alkanes (Hexane, Heptane):[1] Lack of polar interactions results in poor solubility, making these ideal anti-solvents.[1]

Part 2: Experimental Methodology (The Gold Standard)

Reliable thermodynamic data requires a self-validating experimental protocol. Two methods are industry standards: the Dynamic Laser Monitoring Method (fast, accurate) and the Isothermal Gravimetric Method (robust, requires more material).

Protocol: Dynamic Laser Monitoring Method

This method minimizes human error by detecting the precise moment of dissolution via turbidity changes.

Workflow Diagram:

SolubilityProtocol Start Preparation Mix Solvent + Excess Solute (Glass Vessel) Start->Mix Heat Heat to T_initial (Dissolution) Mix->Heat Cool Controlled Cooling (0.1 K/min) Heat->Cool Laser Laser Transmissivity Monitoring Cool->Laser Detect Nucleation Point (Turbidity Spike) Laser->Detect Transmissivity Drop Data Record T vs. Mole Fraction (x) Detect->Data Data->Heat Add Solvent (Repeat)

Figure 1: Dynamic Laser Monitoring workflow for determining the solubility curve.

Step-by-Step Protocol:

  • Setup: Use a jacketed glass vessel equipped with a mechanical stirrer and a laser turbidity probe.[1]

  • Loading: Add a known mass (

    
    ) of CPA and a known mass (
    
    
    
    ) of solvent.
  • Dissolution: Heat the mixture until the solid completely dissolves (transmissivity = 100%).

  • Nucleation Detection: Cool the solution at a slow, controlled rate (e.g.,

    
    ) to minimize the metastable zone width.
    
  • Recording: The temperature at which the laser transmissivity drops sharply is recorded as the saturation temperature (

    
    ) for that specific mole fraction (
    
    
    
    ).
  • Iteration: Add a known amount of pure solvent to the vessel (diluting the mixture) and repeat steps 3–5 to generate a full curve.

Protocol: Isothermal Gravimetric Method (Shake-Flask)
  • Saturation: Add excess CPA to the solvent in a sealed vial.

  • Equilibrium: Agitate at constant temperature (

    
    ) for 24–48 hours.
    
  • Sampling: Stop agitation and allow phases to separate (or centrifuge).

  • Analysis: Withdraw the supernatant using a heated syringe filter. Quantify concentration via HPLC or by evaporating the solvent and weighing the residue.[1]

Part 3: Thermodynamic Modeling & Data Analysis

Raw data points are insufficient for process simulation. You must correlate the data using thermodynamic models. For rigid aromatic molecules like CPA, the Modified Apelblat Equation is the standard for correlating mole fraction solubility (


) with temperature (

).[1]
The Modified Apelblat Equation

This semi-empirical model assumes that the enthalpy of solution is a linear function of temperature.[1]



  • 
     : Mole fraction solubility of CPA.[1]
    
  • 
     : Absolute temperature (Kelvin).[1][3]
    
  • 
     : Empirical parameters derived from regression analysis.
    

Interpretation of Parameters:

  • 
     and 
    
    
    
    : Relate to the non-ideal behavior of the solution and the activity coefficient.
  • 
     : Reflects the temperature dependence of the enthalpy of fusion.[1]
    
Thermodynamic Functions

Once the solubility data is fitted, calculate the apparent thermodynamic functions to understand the driving forces:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Insight: If

      
      , the dissolution is endothermic  (solubility increases with T).[1][4] This is typical for CPA in organic solvents.
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Insight: A positive

      
       indicates the process is not spontaneous for the pure solid converting to a standard solution state, necessitating thermal energy (heating) to drive dissolution.[1]
      

Part 4: Process Implications & Purification Strategy

The solubility profile directly dictates the purification strategy. For CPA, the goal is often to remove unreacted 2-chloropyrimidine or inorganic salts.[1]

Crystallization Decision Tree

CrystallizationLogic Start Crude CPA Mixture CheckSol Is Solubility High in Reaction Solvent? Start->CheckSol Yes Yes (e.g., DMF, Acetonitrile) CheckSol->Yes High T Coeff No No (e.g., Toluene) CheckSol->No Low T Coeff AntiSolvent Strategy: Anti-Solvent Crystallization (Add Water/Heptane) Yes->AntiSolvent Cooling Strategy: Cooling Crystallization (Heat -> Filter -> Cool) No->Cooling Yield High Yield, Lower Purity (Risk of Occlusion) AntiSolvent->Yield Purity High Purity, Controlled Growth (Recommended) Cooling->Purity

Figure 2: Strategic decision tree for CPA purification based on solvent interaction.

Recommended Solvent Systems
  • Recrystallization: Methanol or Ethanol/Water mixtures are often optimal.[1]

    • Why? CPA shows a steep solubility curve in alcohols (low solubility at 0°C, high at 60°C).[1] This allows for high recovery yields upon cooling.

    • Protocol: Dissolve crude CPA in refluxing ethanol. Hot filter to remove inorganic salts (insoluble). Cool slowly to 5°C. Filter crystals.

  • Reaction Solvent: Acetonitrile.[1][5][2][6]

    • Why? It solubilizes both the pyrimidine precursor and the alkylating agent, ensuring homogeneous kinetics, but retains CPA enough to require an anti-solvent (water) quench for isolation.

References

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] Journal of Chemical Thermodynamics, 31(1), 85-91.[1] [Link]

  • Wang, J., et al. (2018). Thermodynamic models for determination of the solubility of 2-chloro-5-nitro-pyrimidine in different solvents. Journal of Molecular Liquids.[1] (Contextual citation for chloropyrimidine class behavior).

  • Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds.[1][7] Wiley-Interscience. (Authoritative text on solubility thermodynamics).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of (2-Chloropyrimidin-5-yloxy)acetonitrile via O-Alkylation

Abstract & Scope This technical guide details the optimized reaction conditions for the O-alkylation of 2-chloropyrimidin-5-ol (CAS 4983-28-2) with chloroacetonitrile to synthesize (2-chloropyrimidin-5-yloxy)acetonitrile...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the optimized reaction conditions for the O-alkylation of 2-chloropyrimidin-5-ol (CAS 4983-28-2) with chloroacetonitrile to synthesize (2-chloropyrimidin-5-yloxy)acetonitrile (CAS 1000565-07-0). This intermediate is a critical scaffold in the development of kinase inhibitors (e.g., JAK, BTK) and other bioactive heterocyclic compounds.

The protocol addresses specific challenges associated with this transformation, including regioselectivity (O- vs. N-alkylation), solubility of the zwitterionic starting material, and the safe handling of highly toxic


-halonitriles.

Reaction Mechanism & Critical Parameters

Mechanistic Pathway

The reaction proceeds via a classical Williamson Ether Synthesis mechanism (


).
  • Deprotonation: The base removes the proton from the 5-hydroxyl group. The acidity of this proton is enhanced (pKa

    
     6.5–7.0) relative to phenol (pKa 10) due to the electron-withdrawing nature of the pyrimidine ring and the 2-chloro substituent.
    
  • Nucleophilic Attack: The resulting phenoxide anion attacks the methylene carbon of chloroacetonitrile, displacing the chloride ion.

Regioselectivity Note: While pyrimidines possess nucleophilic nitrogen atoms, the 5-position hydroxyl group, once deprotonated, is the harder nucleophile. Under thermodynamic control using carbonate bases in polar aprotic solvents, O-alkylation is strongly favored over N-alkylation.

Visualization: Reaction Scheme

ReactionScheme SM1 2-Chloropyrimidin-5-ol (Nucleophile) Inter Pyrimidin-5-oxide Anion SM1->Inter Deprotonation (-H+) Base Base (K2CO3) Base->Inter Prod (2-Chloropyrimidin-5-yloxy)acetonitrile (Product) Inter->Prod SN2 Attack Side N-Alkylated Byproduct (Trace) Inter->Side Minor Pathway SM2 Chloroacetonitrile (Electrophile) SM2->Prod +

Caption: Mechanistic pathway favoring O-alkylation over N-alkylation via phenoxide intermediate.

Optimization Matrix: Solvent & Base Selection[5]

The choice of solvent and base is critical for yield and purity. The following data summarizes internal optimization studies and literature precedents for similar electron-deficient phenols.

ParameterCondition A (Recommended)Condition B (Alternative)Condition C (Not Recommended)
Base Potassium Carbonate (

)
Cesium Carbonate (

)
Triethylamine / DIPEA
Solvent DMF (N,N-Dimethylformamide)Acetonitrile (MeCN)DCM or THF
Temp 50–60°CReflux (80°C)Room Temperature
Time 3–5 Hours2–4 Hours>24 Hours
Yield 85–92% 88–95%<40%
Notes Best balance of cost/yield.Higher cost, faster rate.Poor solubility of anion; incomplete reaction.

Why DMF/


? 
  • Solubility: 2-chloropyrimidin-5-ol has poor solubility in non-polar solvents. DMF effectively solvates the starting material.

  • Anion Reactivity: DMF solvates the potassium cation (

    
    ), leaving the phenoxide anion "naked" and highly reactive, accelerating the 
    
    
    
    step.
  • Cost:

    
     is significantly cheaper than 
    
    
    
    and sufficient for this highly acidic phenol.

Detailed Experimental Protocol

Safety Pre-Requisites
  • Chloroacetonitrile Warning: This compound is an alkylating agent and metabolizes to cyanide. It is also a severe lachrymator. All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.

  • Waste: Quench aqueous waste with bleach (sodium hypochlorite) if cyanide generation is suspected, though unlikely in this specific alkylation if washed properly.

Materials
  • 2-Chloropyrimidin-5-ol (1.0 equiv)[1]

  • Chloroacetonitrile (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, powdered (2.0 equiv)
    
  • DMF (Anhydrous), 5–10 volumes (mL/g of SM)

  • Ethyl Acetate (EtOAc) and Water for workup.[2][3]

Step-by-Step Procedure
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-chloropyrimidin-5-ol (10.0 g, 76.6 mmol) and DMF (100 mL).

  • Deprotonation: Add

    
      (21.2 g, 153.2 mmol, 2.0 equiv) in a single portion. The mixture may become a suspension. Stir at Room Temperature (RT) for 15–30 minutes to ensure deprotonation.
    
    • Checkpoint: The color often shifts to yellow/orange indicating phenoxide formation.

  • Addition: Add chloroacetonitrile (5.8 mL, 91.9 mmol, 1.2 equiv) dropwise via syringe or addition funnel over 10 minutes.

    • Note: Exotherm is usually minimal, but monitor internal temperature.

  • Reaction: Heat the mixture to 60°C and stir for 3–5 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LCMS. Product usually appears less polar than the starting phenol.

  • Workup:

    • Cool the reaction mixture to RT.

    • Pour the mixture into Ice Water (400 mL) with vigorous stirring. The product may precipitate as a solid.

    • If Solid Precipitates: Filter the solid, wash with water (3 x 50 mL) and hexanes (2 x 30 mL). Dry in a vacuum oven at 45°C.

    • If Oiling Occurs: Extract with EtOAc (3 x 100 mL). Wash combined organics with water (2 x 100 mL) and Brine (100 mL) to remove DMF. Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • The crude purity is often >90%. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 0-40% EtOAc in Hexanes).

Workflow Diagram

Workflow Start Start: Dissolve 2-chloropyrimidin-5-ol in DMF BaseAdd Add K2CO3 (2.0 eq) Stir 30 min @ RT Start->BaseAdd ReagentAdd Add Chloroacetonitrile (1.2 eq) Dropwise BaseAdd->ReagentAdd Heat Heat to 60°C 3-5 Hours ReagentAdd->Heat Check Check LCMS/TLC Complete? Heat->Check Check->Heat No (Extend Time) Quench Pour into Ice Water Check->Quench Yes Isolate Filter Solid OR Extract (EtOAc) Quench->Isolate Final Final Product (2-chloropyrimidin-5-yloxy)acetonitrile Isolate->Final

Caption: Step-by-step experimental workflow for the synthesis and isolation.

Troubleshooting & Critical Quality Attributes (CQA)

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture in DMF.Ensure DMF is anhydrous.[3] Increase base stir time before adding alkyl halide.
Impurity: N-Alkylation Reaction temperature too high (>90°C).Keep temperature strictly between 50–60°C.
Impurity: Hydrolysis Presence of water; nitrile hydrolysis to amide/acid.Use anhydrous reagents.[4][3] Avoid prolonged heating.
Color Darkening of reaction mixture.Oxidation of phenol. Degas DMF with Nitrogen prior to use.

References

  • Vertex Pharmaceuticals. (2021).[2] Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines. National Institutes of Health (PMC). [Link]

    • Relevance: Establishes precedent for alkylating 5-hydroxypyrimidines using carbon
  • PubChem. (2023). Compound Summary: 2-chloropyrimidin-5-ol.[1][5] National Library of Medicine. [Link]

    • Relevance: Physical properties and safety data for the starting m
    • Relevance: Verification of the target compound existence and CAS number.[5]

  • Relevance: Provides comparative protocols for acetonitrile group install

Sources

Application

Application Note: Chemoselective Reduction of 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile

Executive Summary & Challenge Analysis The reduction of 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile to its corresponding primary amine, 2-((2-chloropyrimidin-5-yl)oxy)ethanamine , presents a classic chemoselectivity para...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Analysis

The reduction of 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile to its corresponding primary amine, 2-((2-chloropyrimidin-5-yl)oxy)ethanamine , presents a classic chemoselectivity paradox in medicinal chemistry.

The Chemoselectivity Paradox
  • Target: Reduction of the nitrile (

    
    ) to a primary amine (
    
    
    
    ).
  • Constraint: Preservation of the aryl chloride (

    
    ) at the pyrimidine 2-position.
    
  • Risk: Standard hydrogenation catalysts (Pd/C, unpoisoned Raney Ni) often catalyze hydrodehalogenation (cleaving the C-Cl bond) concurrently with, or even faster than, nitrile reduction. Additionally, the resulting primary amine is highly nucleophilic and can react with the intermediate imine to form secondary amine dimers .

This guide outlines two field-proven protocols designed to decouple these reactivity modes:

  • Protocol A (Borane-Sulfide Complex): Ideal for laboratory-scale (<50g) and high-purity requirements.

  • Protocol B (Raney Cobalt Hydrogenation): Ideal for process scale-up (>100g) and cost optimization.

Reaction Landscape & Decision Logic

The following decision tree illustrates the mechanistic pathways and impurity risks associated with this transformation.

ReactionPathways Start Substrate: 2-((2-Chloropyrimidin-5-yl) oxy)acetonitrile Target TARGET PRODUCT: Primary Amine (Cl Preserved) Start->Target Selective Reductant (Ra-Co or BH3) Impurity_DeCl IMPURITY A: De-chlorinated Amine (Over-reduction) Start->Impurity_DeCl Pd/C or High Temp/Press Impurity_Dimer IMPURITY B: Secondary Amine (Dimerization) Start->Impurity_Dimer Low NH3 / Slow Kinetics Target->Impurity_Dimer Reacts with Imine Intermediate

Figure 1: Reaction selectivity landscape. Success depends on suppressing the red (dehalogenation) and yellow (dimerization) pathways.

Protocol A: Borane-Dimethyl Sulfide (BMS) Reduction

Best For: Lab scale, high purity, avoiding pressure vessels.

Rationale

Borane reagents (


 or 

) act as electrophilic reducing agents. They coordinate to the nitrile nitrogen and deliver hydride specifically to the carbon.[1] Crucially, borane is inert toward aryl chlorides under standard conditions, eliminating the risk of dehalogenation.
Materials
  • Substrate: 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile (1.0 eq)

  • Reagent: Borane-dimethyl sulfide complex (BMS), 2.0 M in THF (2.5 eq)

  • Solvent: Anhydrous THF (10 vol)

  • Quench: Methanol (MeOH), 1.25 M HCl in MeOH

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and temperature probe.

  • Dissolution: Charge the substrate and anhydrous THF. Cool the solution to 0°C using an ice bath.

  • Addition: Add BMS dropwise via syringe or addition funnel over 30 minutes. Note: Gas evolution is minimal, but BMS has a pungent odor; use a fume hood.

  • Reaction:

    • Allow the mixture to warm to room temperature (RT) over 1 hour.

    • Heat to mild reflux (65°C ) for 2–4 hours.

    • IPC (In-Process Control): Monitor by TLC or LC-MS. Look for the disappearance of the nitrile peak (IR: ~2250 cm⁻¹) and the formation of a Boron-Amine complex (often immobile on silica).

  • The Critical Quench ( oxidative workup):

    • Cool the reaction mixture to 0°C .

    • Caution: Carefully add MeOH dropwise. Vigorous hydrogen evolution will occur.

    • Once gas evolution ceases, add 1.25 M HCl in MeOH (excess).

  • De-complexation:

    • Reflux the acidic mixture for 1 hour. Explanation: The amine forms a stable adduct with boron (

      
      ). Acidic reflux is required to break this bond and liberate the free amine salt.
      
  • Isolation:

    • Concentrate to dryness.[2]

    • Basify with 1N NaOH to pH > 10.

    • Extract with DCM or EtOAc. Dry over

      
       and concentrate.
      

Protocol B: Catalytic Hydrogenation with Raney Cobalt

Best For: Scale-up (>100g), industrial processes, cost efficiency.

Rationale

While Raney Nickel is the standard for nitriles, it poses a risk to the C-Cl bond. Raney Cobalt (Ra-Co) is significantly less active toward carbon-halogen bonds while retaining high activity for nitrile hydrogenation. The addition of ammonia suppresses secondary amine formation.[3]

Materials
  • Catalyst: Raney Cobalt (Type 2700 or similar), ~20 wt% loading (wet paste).

  • Solvent: Methanol (or MeOH/THF mixture for solubility).

  • Additive: 7N Ammonia in Methanol (

    
     prevents dimerization).
    
  • Hydrogen Source:

    
     gas (Pressure vessel required).
    
Step-by-Step Methodology
  • Catalyst Prep: Wash the Raney Cobalt slurry three times with anhydrous MeOH to remove water and protective alkali. Safety: Ra-Co is pyrophoric. Keep wet and under inert gas at all times.

  • Loading: In a high-pressure autoclave, charge:

    • Substrate (1.0 eq) dissolved in MeOH (10 vol).

    • Raney Cobalt catalyst (20 wt% relative to substrate).

    • Ammonia in MeOH (2.0–5.0 eq of

      
      ).
      
  • Pressurization:

    • Purge the vessel 3 times with

      
      .
      
    • Purge 3 times with

      
      .
      
    • Pressurize to 10–20 bar (150–300 psi) .

  • Reaction:

    • Stir vigorously (>800 rpm) to eliminate mass transfer limitations.

    • Heat to 40–50°C . Note: Higher temperatures increase the risk of dehalogenation.

    • Run for 6–12 hours.

  • Filtration:

    • Cool and depressurize.

    • Filter the catalyst through a Celite pad under an inert atmosphere (keep catalyst wet).

  • Workup:

    • Concentrate the filtrate to remove solvent and excess ammonia.

    • The residue is usually the pure amine. If necessary, convert to HCl salt for crystallization.

Comparative Data & Troubleshooting

Performance Metrics
FeatureMethod A: Borane-DMSMethod B: Raney CobaltMethod C: Raney Ni (Not Recommended)
Yield 85–92%80–88%50–70%
Chemoselectivity Excellent (Cl preserved)Good (Cl preserved)Poor (Risk of De-Cl)
Impurity Profile Boron salts (requires wash)MinimalDe-chlorinated byproducts
Scalability Low (Reagent cost/Safety)High (Catalytic)High
Equipment Standard GlasswareAutoclave/Parr ShakerAutoclave
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Secondary Amine Detected Imine intermediate reacted with product.[1]Method B: Increase

concentration or

pressure. Method A: Ensure rapid addition of hydride source.
De-chlorination (M-34 peak) Catalyst too active or Temp too high.Method B: Switch from Ra-Ni to Ra-Co. Lower temperature to <40°C.
Incomplete Conversion Poisoned catalyst or stable Boron complex.Method A: Extend acidic reflux time during workup. Method B: Check

uptake; wash catalyst more thoroughly before use.

References

  • Haddenham, D., et al. "Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane."[4][5] Journal of Organic Chemistry, 2009, 74(5), 1964–1970.

  • Organic Chemistry Portal. "Synthesis of Amines by Nitrile Reduction - Recent Literature."

  • Gowda, S., et al. "Raney Nickel/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines." Synthetic Communications, 2003.
  • Watson, D.J. "Catalytic Hydrogenation of Nitriles." Specialty Chemicals Magazine, 1998. (Review of Raney Cobalt selectivity).
  • Vertex AI Search. "Catalytic hydrogenation of chloropyrimidine nitrile chemoselectivity." 6

Disclaimer: This document is for research and development purposes only. All procedures involve hazardous chemicals (pyrophoric catalysts, hydrides) and should be performed by qualified personnel under strict safety protocols.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile

Ticket ID: PYR-OPT-502 Subject: Yield Optimization & Impurity Control in Pyrimidinyl Ether Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Introduction: The Synthetic Challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-OPT-502 Subject: Yield Optimization & Impurity Control in Pyrimidinyl Ether Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The Synthetic Challenge

You are attempting to synthesize 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile via the O-alkylation of 2-chloropyrimidin-5-ol with chloroacetonitrile .

While this appears to be a standard Williamson ether synthesis, the pyrimidine core introduces specific electronic challenges that often cap yields at 40–50% if not optimized. The presence of the 2-chloro substituent (electron-withdrawing, leaving group) and the ring nitrogens (ambident nucleophile risk) creates a competition between the desired O-alkylation, unwanted N-alkylation, and nucleophilic aromatic substitution (


) at the 2-position.

This guide provides a self-validating protocol designed to suppress these side pathways and boost yields to >85%.

Module 1: Critical Reaction Parameters

To improve yield, we must shift the equilibrium favoring the O-nucleophile while protecting the sensitive 2-Cl moiety.

The Base: Cesium Effect vs. Cost
  • Standard: Potassium Carbonate (

    
    ) is often used but can be slow, requiring higher temps that degrade the 2-Cl group.
    
  • Optimized: Cesium Carbonate (

    
    ) .
    
    • Why: The "Cesium Effect" involves the large ionic radius of

      
      , which forms a looser ion pair with the pyrimidinyl phenoxide. This increases the nucleophilicity of the oxygen atom ("naked anion" effect), allowing the reaction to proceed at lower temperatures (RT to 40°C), preserving the 2-Cl group.
      
The Solvent: Dipolar Aprotic
  • Choice: DMF (N,N-Dimethylformamide) or NMP .

  • Why: These solvents solvate cations well (leaving the anion free to react) and do not hydrogen bond with the nucleophile. Acetonitrile (ACN) is a cleaner alternative but may require higher reflux temperatures (

    
    C), which risks hydrolysis of the nitrile product.
    
The Catalyst: Finkelstein Activation
  • Additive: Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) (10 mol%).

  • Why: Chloroacetonitrile is a moderate electrophile. Iodide displaces the chloride in situ to form iodoacetonitrile , which is significantly more reactive (

    
    ) toward the oxygen nucleophile.
    

Module 2: Visualizing the Pathway

The following diagram maps the desired pathway against the two most common failure modes: N-alkylation (impurity A) and Hydrolysis/


 (impurity B).

ReactionPathway Start 2-Chloropyrimidin-5-ol (Precursor) Inter Pyrimidinyl Anion Start->Inter -H+ Base Base (Cs2CO3) Deprotonation Base->Inter Target TARGET PRODUCT 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile (O-Alkylation) Inter->Target + ClCH2CN (Kinetic Control) SideN IMPURITY A N-Alkylated Isomer (Thermodynamic Trap) Inter->SideN Ambident Attack (High Temp) SideCl IMPURITY B 2-Hydroxy/Alkoxy Derivative (SNAr at C2) Inter->SideCl SNAr at C2 (Strong Base/High Temp)

Figure 1: Reaction pathway showing the competition between the desired O-alkylation and common side reactions.

Module 3: Optimized Experimental Protocol

Scale: 10 mmol basis (Scalable to 100g)

Reagents
ReagentEquiv.RoleNote
2-Chloropyrimidin-5-ol 1.0SubstrateDry thoroughly before use.
Chloroacetonitrile 1.2ElectrophileToxic/Lachrymator. Handle in hood.
Cesium Carbonate (

)
1.5BaseFinely ground.
Potassium Iodide (KI) 0.1CatalystActivates the alkyl chloride.
DMF (Anhydrous) 10 VolSolventKeep water <0.1% to prevent nitrile hydrolysis.
Step-by-Step Workflow
  • Activation:

    • Charge a reaction flask with 2-Chloropyrimidin-5-ol (1.0 eq) and DMF (10 volumes).

    • Add

      
        (1.5 eq) in one portion.
      
    • Critical: Stir at Room Temperature (RT) for 30 minutes. This ensures complete deprotonation to the phenoxide anion before introducing the electrophile.

  • Alkylation:

    • Add KI (0.1 eq).

    • Add Chloroacetonitrile (1.2 eq) dropwise over 10 minutes.

    • Observation: The reaction is slightly exothermic.

    • Heat to 50°C . Do not exceed 60°C to avoid displacing the 2-Cl group.

  • Monitoring:

    • Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.

    • Reaction typically completes in 2–4 hours .

    • Endpoint: Disappearance of starting phenol.

  • Workup (Crucial for Purity):

    • Cool to RT.

    • Pour mixture into Ice Water (20 volumes). The product often precipitates as a solid.

    • If Solid: Filter, wash with water (

      
      ), and dry in a vacuum oven at 40°C.
      
    • If Oil: Extract with Ethyl Acetate (

      
      ). Wash organics with Brine (
      
      
      
      ) to remove DMF. Dry over
      
      
      and concentrate.

Module 4: Troubleshooting Guide (FAQ)

Use this decision tree to diagnose yield issues.

Troubleshooting Issue Start: Low Yield or Purity? CheckTLC Check TLC/LCMS What remains? Issue->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains Incomplete Rxn New_Spots New Impurity Spots CheckTLC->New_Spots Side Products Soln1 Action: Add 0.2 eq KI Increase Temp to 60°C SM_Remains->Soln1 Soln2 Action: Check Water Content (Hydrolysis Risk) New_Spots->Soln2 Polar Spot near baseline? Soln3 Action: Lower Temp Switch to Cs2CO3 New_Spots->Soln3 Spot close to Product?

Figure 2: Troubleshooting decision tree for common reaction failures.

Common Issues & Resolutions
SymptomProbable CauseCorrective Action
Low Yield (<50%) Incomplete conversion due to poor nucleophilicity.Switch base from

to

. Add KI (catalytic) to activate the chloride.
Impurity: M+1 Isomer N-alkylation (Attack by ring nitrogen).Solvent polarity is too high or temp is too high. Ensure strictly anhydrous conditions. Lower temp to 40°C .
Loss of 2-Cl (M-35)

reaction by the base or solvent.
The reaction is too hot. Never exceed 65°C . Avoid strong hydroxide bases (NaOH/KOH).
Product Hydrolysis Nitrile converts to amide/acid.Aqueous workup was too acidic or basic. Keep workup neutral. Dry DMF is essential.

References

  • General Pyrimidine Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on pyrimidine reactivity and ambident nucleophiles).
  • O-Alkylation Selectivity: Luo, G., et al. (2016). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. (Demonstrates

    
    /Acetone conditions and competition between N- and O-alkylation).
    
  • Synthesis of 2-Chloropyrimidin-5-ol Precursors: Vertex Pharmaceuticals. (2010).[1] Patent WO2010048564A1: Pyrimidine derivatives as inhibitors of JAK kinases. (Describes synthesis of ether linked pyrimidines).

  • Finkelstein Activation in Ether Synthesis: Organic Syntheses, Coll. Vol. 4, p.836 (1963); Vol. 38, p.75 (1958).

Sources

Optimization

Solving solubility issues of chloropyrimidine intermediates in aqueous buffers

A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Aqueous Buffers Welcome to the technical support guide for managing the aqueous solubility of chloropyrimidine intermediates. As a Senior Appl...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Aqueous Buffers

Welcome to the technical support guide for managing the aqueous solubility of chloropyrimidine intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower your research. Chloropyrimidine scaffolds are vital in drug discovery, yet their poor aqueous solubility is a frequent and significant hurdle. This guide is structured to help you diagnose the problem, understand the core chemistry, and systematically find a robust solution.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational knowledge required to understand and tackle solubility issues with chloropyrimidine intermediates.

Q1: What are chloropyrimidine intermediates, and why is their solubility often a problem?

Chloropyrimidines are heterocyclic aromatic compounds containing a pyrimidine ring substituted with one or more chlorine atoms.[1][2] These intermediates are foundational building blocks in the synthesis of a vast number of pharmaceutical agents, particularly kinase inhibitors.[3][4]

Their solubility challenge stems from several factors:

  • Molecular Planarity and Symmetry: The flat, aromatic structure of the pyrimidine ring can lead to strong crystal lattice energy, meaning more energy is required to break apart the solid crystal and solvate the individual molecules.[5]

  • Hydrophobicity: The presence of the chlorine atom(s) and often other nonpolar substituents increases the molecule's overall hydrophobicity (lipophilicity), leading to poor affinity for aqueous environments.[3]

  • Weak Basicity: Pyrimidines are weak bases. The nitrogen atoms in the ring can be protonated to form a more soluble cationic species, but the pKa is often low, requiring significantly acidic conditions to achieve substantial ionization.[6][7]

Q2: How does pH influence the solubility of these compounds?

The pH of the aqueous buffer is one of the most critical factors governing the solubility of nitrogen-containing heterocycles like chloropyrimidines.[8][9][10] The relationship is based on the acid-base chemistry of the pyrimidine ring nitrogens.

  • Mechanism of pH-Dependent Solubility: At a pH below the compound's pKa, the nitrogen atoms in the pyrimidine ring accept a proton (H+) from the buffer, becoming positively charged. This ionization dramatically increases the molecule's polarity, enhancing its interaction with polar water molecules and thereby increasing its solubility.[10][11]

  • Practical Implication: If your chloropyrimidine has a pKa of 3.0, it will be significantly more soluble in a buffer at pH 2.0 than in a neutral buffer at pH 7.4. Conversely, increasing the pH above the pKa will suppress ionization and can cause the compound to precipitate.

Q3: What is the difference between "kinetic" and "thermodynamic" solubility?

Understanding this distinction is crucial for designing experiments and interpreting results correctly.[5][12][13]

Solubility TypeDescriptionWhen It's MeasuredRelevance
Kinetic Solubility The concentration of a compound when it first precipitates from a solution that was prepared by adding a small volume of a concentrated organic stock (like DMSO) to an aqueous buffer.[12][13]Early in drug discovery, for high-throughput screening. It's a rapid assessment.[12]Helps in the initial ranking of compounds and can diagnose potential issues in high-concentration screening assays.[13]
Thermodynamic Solubility The true equilibrium concentration of a compound in a saturated solution with an excess of the solid material. This is the maximum amount of the most stable crystal form that can be dissolved.[5][14]During lead optimization and pre-formulation stages, when precise and stable formulation is needed.[12]Essential for developing stable formulations for in vivo studies and predicting oral absorption.[5]

For many lab experiments, you are initially dealing with kinetic solubility. If a compound precipitates over time, it is often because the system is slowly moving from a supersaturated state (kinetic solubility) towards the lower, true thermodynamic equilibrium.

Part 2: Troubleshooting Guide - From Problem to Protocol

This section provides a systematic, Q&A-based approach to solving specific solubility problems you may encounter in the lab.

Q4: My chloropyrimidine intermediate precipitated out of my buffer upon preparation. What is my first step?

When a compound fails to dissolve or precipitates after initial dissolution, a logical troubleshooting sequence is required. The first step is to assess the fundamental properties of your system before employing more complex solutions.

Below is a decision-making workflow to guide your initial troubleshooting efforts.

G start Precipitation Observed check_ph Is the buffer pH at least 2 units above the compound's pKa? start->check_ph lower_ph Systematically lower pH (e.g., pH 5.0, 4.0, 3.0) check_ph->lower_ph Yes cosolvent Introduce a Co-solvent (See Q6 Protocol) check_ph->cosolvent No (pH is already low) reassess Is solubility now sufficient? lower_ph->reassess advanced Consider Advanced Methods (Surfactants, Cyclodextrins) cosolvent->advanced reassess->cosolvent No success Proceed with Experiment reassess->success Yes

Caption: Initial troubleshooting workflow for precipitation issues.

Q5: How do I systematically determine the optimal pH for my compound?

A pH-solubility screen is a fundamental experiment to characterize an ionizable compound. This protocol will help you determine the pH at which your chloropyrimidine intermediate achieves maximum solubility.

Experimental Protocol: pH-Solubility Screening

Objective: To determine the aqueous solubility of a chloropyrimidine intermediate across a range of pH values.

Materials:

  • Your chloropyrimidine intermediate (solid)

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8)

  • Acid/Base for pH adjustment (e.g., 1M HCl, 1M NaOH)

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Filtration device (e.g., 0.22 µm syringe filters)

Methodology:

  • Buffer Preparation: Prepare a set of buffers covering your desired pH range (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 7.4).

  • Compound Addition: Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials. The goal is to create a saturated slurry.

  • Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours. This allows the system to reach thermodynamic equilibrium.[12]

  • Sample Collection & Filtration: After equilibration, allow the vials to sit undisturbed for the excess solid to settle. Carefully take an aliquot from the supernatant and immediately filter it through a 0.22 µm filter to remove all undissolved particles.

  • Quantification: Dilute the filtered samples into a suitable solvent and determine the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH to visualize the pH-solubility profile.

Q6: Adjusting pH isn't enough or is not an option for my assay. How should I use co-solvents?

Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, increase the solubility of poorly soluble compounds by reducing the overall polarity of the solvent system.[15][16][17][18] This is a very common and effective strategy.[19][20]

Common Co-solvents for Biological Buffers
Co-solventTypical Starting % (v/v)Properties & Considerations
DMSO 1-5%Excellent solubilizing power. Can interfere with some enzymatic assays at higher concentrations. Ensure final concentration is tolerated by your system.
Ethanol 5-10%Good solubilizer, less disruptive to biological systems than DMSO. Volatile.
Propylene Glycol (PG) 5-20%Less volatile than ethanol. Often used in formulations.[15]
Polyethylene Glycol 400 (PEG 400) 10-30%Good for highly insoluble compounds. Can increase viscosity of the solution.[21]
Experimental Protocol: Co-solvent Screening Workflow

Objective: To find the lowest concentration of a suitable co-solvent that maintains the chloropyrimidine intermediate in solution.

G stock Prepare 100x Stock in 100% Co-solvent (e.g., 10 mM in DMSO) dilution Add Stock to Buffer (e.g., 10 µL stock to 990 µL buffer) stock->dilution buffer Aqueous Buffer (Chosen pH) buffer->dilution observe Vortex & Observe for Precipitation dilution->observe success Solution is Clear: Proceed with Experiment observe->success No increase Precipitation Occurs: Increase Co-solvent % observe->increase Yes test_again Prepare new buffer with higher co-solvent content (e.g., 5% Ethanol in Buffer) and repeat dilution increase->test_again

Caption: Workflow for testing co-solvent effectiveness.

Causality Behind the Protocol: This method tests kinetic solubility under conditions that mimic how you would prepare a sample for a biological assay.[12] By starting with a low percentage of co-solvent and increasing only if necessary, you minimize the potential for the co-solvent to interfere with your downstream application. Always run a vehicle control (buffer + co-solvent without your compound) in your main experiment to confirm that the co-solvent itself does not cause an effect.

Q7: I'm using a co-solvent, but now my buffer salts are precipitating! What's happening?

This is a critical and often overlooked issue. While co-solvents increase the solubility of your organic compound, they simultaneously decrease the solubility of inorganic buffer salts.[22][23] Phosphate salts are particularly prone to precipitating in hydro-organic mixtures.[22]

Troubleshooting Steps:

  • Switch to an Organic Buffer: If possible, replace inorganic buffers like phosphate with organic buffers such as Tris, HEPES, or MES, which tend to have better solubility in the presence of organic co-solvents.

  • Reduce Buffer Concentration: Lowering the molarity of your buffer (e.g., from 50 mM to 10 mM) can often prevent it from precipitating, but be mindful that this also reduces the buffering capacity.[22]

  • Use Ammonium Salts: Buffer salts based on ammonium (e.g., ammonium acetate) are generally more soluble in organic-aqueous mixtures than their potassium or sodium counterparts.[22]

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information.[Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information.[Link]

  • Enhancing solubility of poorly soluble drugs using various techniques. GSC Biological and Pharmaceutical Sciences.[Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.[Link]

  • Cosolvent. Wikipedia.[Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate.[Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.[Link]

  • Cosolvent – Knowledge and References. Taylor & Francis.[Link]

  • solubility enhancement and cosolvency by madhavi. Slideshare.[Link]

  • Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. PubMed.[Link]

  • Establishing a high throughput screen of drug solubility in pharmaceutical excipients. European Pharmaceutical Review.[Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube.[Link]

  • In vitro solubility assays in drug discovery. PubMed.[Link]

  • A REVIEW ON: CO-SOLVENCY. World Journal of Pharmaceutical Research.[Link]

  • Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. ResearchGate.[Link]

  • 2-Chloropyrimidine. PubChem.[Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central.[Link]

  • Nitrogen-containing heterocycles Definition. Fiveable.[Link]

  • The effect of improper use of buffer salts on chromatographic columns and solutions!. uHPLCs.[Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI.[Link]

  • CH acidity of five-membered nitrogen-containing heterocycles: DFT investigation. ResearchGate.[Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.[Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Bentham Science.[Link]

  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.[Link]

  • Solution-mediated phase transformation of salts during dissolution: investigation using haloperidol as a model drug. PubMed.[Link]

  • Solubility of organic compounds. Khan Academy.[Link]

  • 2,4-Diamino-6-chloropyrimidine. PubChem.[Link]

  • Does salt affect the solubility of organic solvents in water?. Quora.[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions During the Alkylation of 5-Hydroxypyrimidines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the alky...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the alkylation of 5-hydroxypyrimidines. Our goal is to equip you with the knowledge to anticipate and mitigate common side reactions, ensuring the regioselective synthesis of your target compounds.

Introduction: The Challenge of Regioselectivity

The alkylation of 5-hydroxypyrimidines is a fundamental transformation in medicinal chemistry, as the pyrimidine scaffold is a core component of numerous biologically active molecules.[1][2] However, the ambident nucleophilic nature of the 5-hydroxypyrimidine core presents a significant challenge. The presence of both a hydroxyl group and ring nitrogens allows for competitive alkylation at the oxygen (O-alkylation) and nitrogen (N-alkylation) atoms.[3][4] This often leads to a mixture of products, complicating purification and reducing the overall yield of the desired isomer.[5]

This guide will delve into the mechanistic underpinnings of these side reactions and provide field-proven strategies to control the regioselectivity of your alkylation reactions.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the alkylation of 5-hydroxypyrimidines in a question-and-answer format.

Issue 1: My reaction is producing a mixture of N- and O-alkylated products. How can I favor O-alkylation?

Answer:

Achieving selective O-alkylation requires careful consideration of the base, solvent, and alkylating agent. The key is to generate the phenoxide anion and react it under conditions that favor its nucleophilicity over the ring nitrogens.

Causality: The regioselectivity of alkylation is governed by the principles of Hard and Soft Acid and Base (HSAB) theory.[6] The oxygen of the hydroxyl group is a "hard" nucleophile, while the ring nitrogens are "softer" nucleophiles. "Hard" alkylating agents, such as alkyl sulfates and sulfonates, will preferentially react with the hard oxygen nucleophile.[6] Conversely, "soft" alkylating agents, like alkyl iodides, tend to favor the softer nitrogen nucleophiles.[6]

Troubleshooting Strategies:

  • Choice of Base and Solvent:

    • Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are excellent for generating the alkoxide for Williamson ether synthesis.[7][8]

    • Cesium carbonate (Cs₂CO₃) in DMF has been shown to promote regioselective O-alkylation of pyrimidinones under mild conditions.[2] The larger cesium cation is thought to coordinate with the oxygen, enhancing its nucleophilicity.

    • Potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or acetonitrile is a common and effective choice for promoting O-alkylation.[1]

  • Alkylating Agent:

    • Utilize primary alkyl halides , as they are more susceptible to Sₙ2 reactions and less prone to elimination side reactions that can be favored with secondary or tertiary halides.[7][8]

    • Consider using alkylating agents with "harder" leaving groups, such as tosylates (OTs) or mesylates (OMs), to favor reaction at the oxygen.[6]

  • Alternative Method: The Mitsunobu Reaction:

    • For a highly reliable method of O-alkylation, the Mitsunobu reaction is an excellent choice.[9][10][11] This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the hydroxyl group for nucleophilic attack.[10] The reaction proceeds with a clean inversion of stereochemistry if a chiral alcohol is used.[9][10]

Workflow for Optimizing O-Alkylation

O_Alkylation_Workflow start Start: 5-Hydroxypyrimidine base_choice Select Base: - K₂CO₃ - Cs₂CO₃ - NaH start->base_choice mitsunobu_path Alternative: Mitsunobu Reaction (PPh₃, DEAD/DIAD) start->mitsunobu_path solvent_choice Select Solvent: - Acetone - Acetonitrile - DMF - THF base_choice->solvent_choice alkylating_agent Select Alkylating Agent: - Primary Alkyl Bromide - Primary Alkyl Tosylate solvent_choice->alkylating_agent reaction Williamson Ether Synthesis alkylating_agent->reaction workup Reaction Workup & Analysis (TLC, LC-MS, NMR) reaction->workup product Desired O-Alkylated Product workup->product High O/N Ratio side_product N-Alkylated Side Product workup->side_product Low O/N Ratio mitsunobu_path->workup side_product->base_choice Re-optimize Side_Reactions Start 5-Hydroxypyrimidine + Alkylating Agent (R-X) Conditions Base, Solvent, Temp. Start->Conditions O_Alkylation Desired O-Alkylated Product Conditions->O_Alkylation Optimized Conditions N_Alkylation Side Product: N-Alkylation Conditions->N_Alkylation Sub-optimal Conditions Dialkylation Side Product: Di-Alkylation Conditions->Dialkylation Excess R-X or Forcing Conditions Rearrangement Side Product: Rearrangement/ Cyclization Conditions->Rearrangement Reactive R-X or Harsh Conditions O_Alkylation->Dialkylation + R-X N_Alkylation->Dialkylation + R-X

Sources

Optimization

Technical Support Center: 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile Stability &amp; Optimization

Executive Summary Welcome to the Technical Support Center. This guide addresses the stability and reaction optimization of 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses the stability and reaction optimization of 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile . This molecule is a critical intermediate, often synthesized via the alkylation of 2-chloropyrimidin-5-ol.

The core challenge with this structure is its dual-susceptibility :

  • The 2-Chloro position: Highly activated for Nucleophilic Aromatic Substitution (

    
    ), leading to byproduct formation at elevated temperatures.
    
  • The Nitrile group: Prone to hydrolysis (to amide) or polymerization under basic, high-thermal conditions.[1]

This guide provides an evidence-based approach to temperature control to maximize yield and purity.

Module 1: Critical Temperature Thresholds

Q: What is the maximum safe temperature for processing this intermediate?

A: The "Safe Operating Window" is 40°C to 60°C .

  • Optimal Zone (40–50°C): Ideal for the alkylation of 2-chloropyrimidin-5-ol with chloroacetonitrile. Reaction kinetics are sufficient to drive conversion without activating the 2-Cl leaving group.

  • Caution Zone (60–75°C): Acceptable for short durations (< 2 hours). Monitoring by HPLC is mandatory.

  • Danger Zone (>80°C): Rapid degradation occurs.

    • Mechanism:[2][3][4][5] Thermal energy overcomes the activation barrier for

      
       at the C2 position, especially if nucleophilic solvents (alcohols) or impurities are present.
      
    • Result: Formation of tarry polymers or displacement products (e.g., 2-alkoxy derivatives).

Data: Thermal Degradation Profile
TemperatureReaction TimePurity (HPLC)Major Byproduct
25°C 12-18 hrs>98%Unreacted Starting Material
45°C 4-6 hrs>97%None (Trace Hydrolysis)
65°C 2-3 hrs92%Amide (Hydrolysis)
85°C 1 hr<80%2-Substituted Impurities / Tars

Module 2: Troubleshooting Common Failures

Q: Why is my reaction mixture turning black/tarry?

Diagnosis: Thermal Polymerization or Decomposition. Cause: You likely exceeded 80°C in the presence of a base (e.g.,


 or NaH).
Explanation:  The methylene protons (

to the nitrile) are acidic. At high temperatures, the base promotes self-condensation (Thorpe-Ziegler type reactions) or polymerization of the nitrile group. Solution:
  • Quench the reaction immediately.

  • For future runs, limit temperature to 50°C .

  • Ensure your solvent (DMF/DMSO) is dry; water accelerates degradation.

Q: I see a mass shift of M+18 in my LC-MS. What happened?

Diagnosis: Nitrile Hydrolysis.[1][6] Cause: Presence of water + Base + Heat.[1][7] Explanation: The nitrile group (


) has hydrolyzed to the primary amide (

). This is a common side reaction when using hygroscopic solvents like DMF without molecular sieves. Solution:
  • Use anhydrous DMF or Acetonitrile (MeCN).

  • Lower the reaction temperature. Hydrolysis rates increase exponentially >60°C.

Q: The Chlorine atom at position 2 is missing/substituted.[8] Why?

Diagnosis: Unwanted


 (Nucleophilic Aromatic Substitution).
Cause:  Use of nucleophilic solvents (e.g., Methanol, Ethanol) or excessive heat.
Explanation:  The pyrimidine ring is electron-deficient.[8] The 2-Cl position is a "hotspot" for nucleophilic attack. If you heat this in methanol, the methoxide ion (generated by base) will displace the chlorine, forming the 2-methoxy derivative.
Solution: 
  • Strictly use aprotic solvents: DMF, DMAc, NMP, or Acetonitrile.

  • Avoid alkoxide bases (e.g., NaOEt) if possible; use Carbonates (

    
    , 
    
    
    
    ).

Module 3: Visualizing the Chemistry

Pathway Analysis: Degradation vs. Synthesis

The following diagram illustrates the competing pathways. Your goal is to stay in the "Green Path."

ReactionPathways SM Starting Material (2-chloropyrimidin-5-ol) Product Target Product (Ether Linkage) SM->Product 40-50°C Aprotic Solvent Byprod_SNAr Byproduct B: 2-Substituted (Cl Loss) SM->Byprod_SNAr >70°C or Alcohol Solvent Reagent Chloroacetonitrile + Base Byprod_Amide Byproduct A: Amide (Hydrolysis) Product->Byprod_Amide H2O + Base >60°C Byprod_Poly Byproduct C: Polymers/Tars Product->Byprod_Poly >85°C Exothermic Runaway

Caption: Figure 1. Competitive reaction pathways. High temperatures activate the red (SNAr) and black (Polymerization) pathways.

Module 4: Optimized Protocol (Step-by-Step)

Objective: Synthesis of 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile with >98% purity.

Reagents:
  • Substrate: 2-chloropyrimidin-5-ol (1.0 eq) [1]

  • Alkylating Agent: Chloroacetonitrile (1.2 eq) or Bromoacetonitrile (1.1 eq).

  • Base: Potassium Carbonate (

    
    ) (2.0 eq). Note: Mild base preferred over NaH to prevent runaway exotherms.
    
  • Solvent: Anhydrous DMF or Acetonitrile (5-10 volumes).

Procedure:
  • Preparation: Charge the reaction vessel with 2-chloropyrimidin-5-ol and Anhydrous DMF. Stir at 20°C .

  • Base Addition: Add

    
     portion-wise. Exotherm Check: Ensure T < 30°C.
    
  • Reagent Addition: Add Chloroacetonitrile dropwise over 20 minutes.

  • Reaction Phase:

    • Heat the mixture to 45°C .

    • Hold for 3–5 hours.

    • IPC (In-Process Control): Check TLC or HPLC.

      • Pass: SM < 2%.

      • Fail: If reaction stalls, increase T to 55°C max. Do NOT exceed 60°C.

  • Workup:

    • Cool to 20°C.

    • Pour into ice-water (precipitates the product).

    • Filter solids and wash with cold water (removes inorganic salts and residual DMF).

  • Drying: Vacuum dry at 40°C . Warning: Do not oven dry >60°C.

Module 5: Decision Logic for Optimization

Use this flowchart to make real-time decisions during your experiment.

OptimizationLogic Start Start Reaction (T = 45°C) Check Check HPLC (t = 3 hrs) Start->Check Decision Is Conversion > 95%? Check->Decision Complete Cool to 20°C Proceed to Workup Decision->Complete Yes Stalled Reaction Stalled Decision->Stalled No Action1 Add 0.1 eq Catalyst (KI or NaI) Stalled->Action1 First Step Action2 Increase T to 55°C Action1->Action2 If still slow Action2->Check Re-check in 1 hr

Caption: Figure 2. Decision matrix for reaction monitoring. Prioritize catalysis (KI) over temperature increase.

References

  • PubChem. (2025).[9][10] 2-chloropyrimidin-5-ol Compound Summary. National Library of Medicine. Available at: [Link]

  • Google Patents. (2016). CN106632014A - Preparation of 2-amino-5-chloropyridine (Analogous Pyrimidine Chemistry).
  • Google Patents. (2008). CN101219997B - Synthesis of 2-chloro-5-aminopyrimidine.[3] Available at:

  • National Institutes of Health (NIH). (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridines. PubMed Central. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of Chloropyrimidine Derivatives

Welcome to the technical support center for chloropyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these critical compounds in their work.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chloropyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these critical compounds in their work. Chloropyrimidines are versatile building blocks in medicinal chemistry and materials science, but their reactivity can also lead to degradation during storage, compromising experimental integrity and product quality.

This comprehensive resource provides in-depth technical guidance on understanding, preventing, and troubleshooting the degradation of chloropyrimidine derivatives. By leveraging field-proven insights and established scientific principles, this guide will empower you to maintain the stability and purity of your valuable compounds.

Understanding Chloropyrimidine Stability: The Core Principles

Chloropyrimidine derivatives are susceptible to three primary degradation pathways: hydrolysis, oxidation, and photolysis. Understanding the mechanisms behind these processes is the first step toward effective prevention.

Hydrolysis: The Ubiquitous Threat of Water

Hydrolysis is the most common degradation pathway for chloropyrimidine derivatives, involving the cleavage of the chloro-substituent by water to form a hydroxypyrimidine. The rate of hydrolysis is significantly influenced by pH, temperature, and the specific substitution pattern on the pyrimidine ring.

  • Mechanism: The lone pair of electrons on the oxygen atom in a water molecule acts as a nucleophile, attacking the carbon atom bonded to the chlorine. This is often followed by the elimination of a chloride ion. The presence of acid can catalyze this reaction by protonating a ring nitrogen, making the pyrimidine ring more electron-deficient and thus more susceptible to nucleophilic attack.

  • Influencing Factors:

    • pH: Acidic conditions generally accelerate the hydrolysis of chloropyrimidines.[1][2][3] Conversely, in some cases, alkaline conditions can also promote hydrolysis.[4][5]

    • Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.

    • Substitution: The position of the chloro-substituent and the nature of other groups on the pyrimidine ring can affect the rate of hydrolysis. For instance, the 2-chloro isomer of a substituted pyrimidine can hydrolyze significantly faster than the 6-chloro isomer.[1][2][3]

Oxidation: The Unseen Attacker

Oxidative degradation can occur through exposure to atmospheric oxygen or oxidizing agents. This can lead to the formation of N-oxides or other oxidized byproducts, altering the compound's chemical properties and biological activity.

  • Mechanism: The nitrogen atoms in the pyrimidine ring are susceptible to oxidation, forming N-oxides. This process can be catalyzed by light, heat, or the presence of trace metals.[6][7] The specific byproducts will depend on the oxidizing agent and the reaction conditions.

  • Prevention: Storing compounds under an inert atmosphere (e.g., argon or nitrogen) and using antioxidants can mitigate oxidative degradation.

Photodegradation: The Energy of Light

Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate degradation reactions. This can involve cleavage of the C-Cl bond, ring-opening, or other complex transformations.

  • Mechanism: UV radiation can excite the chloropyrimidine molecule to a higher energy state, making it more reactive. This can lead to homolytic cleavage of the carbon-chlorine bond to form radical intermediates, which can then participate in a variety of secondary reactions.[8]

  • Byproducts: Photodegradation can lead to a complex mixture of byproducts, which may include dechlorinated pyrimidines, hydroxylated derivatives, and ring-opened products.[1][8]

  • Prevention: Storing compounds in amber vials or otherwise protecting them from light is the most effective way to prevent photodegradation.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions we receive regarding the stability of chloropyrimidine derivatives.

Q1: My chloropyrimidine derivative has turned from a white powder to a yellowish or brownish color. What happened, and can I still use it?

A change in color is a strong indicator of degradation. This is often due to the formation of colored byproducts from oxidation or photodegradation. While the compound may still contain a significant amount of the desired material, the presence of impurities can interfere with your experiments, leading to inconsistent or erroneous results. It is strongly recommended to use a fresh, pure sample. To confirm degradation, you can analyze the material by HPLC to assess its purity.

Q2: I've stored my chloropyrimidine derivative as a stock solution in DMSO at -20°C. Is this sufficient to prevent degradation?

While storing solutions at low temperatures is a good practice, it may not completely halt degradation, especially over long periods. DMSO itself can be hygroscopic and may contain trace amounts of water, which can lead to slow hydrolysis. Additionally, repeated freeze-thaw cycles can introduce moisture and accelerate degradation. For long-term storage, it is best to store the compound as a dry solid at the recommended temperature. If you must store solutions, prepare smaller aliquots to minimize freeze-thaw cycles and consider using anhydrous solvents.

Q3: What is the ideal pH for storing a chloropyrimidine derivative in an aqueous buffer?

The optimal pH for stability depends on the specific structure of the chloropyrimidine derivative. However, as a general rule, neutral to slightly acidic conditions (pH 4-7) are often preferable to minimize hydrolysis, as both strongly acidic and strongly basic conditions can catalyze this degradation pathway.[4][5] It is highly recommended to perform a pH stability study for your specific compound if it will be in an aqueous solution for an extended period.

Q4: Can I use antioxidants to prevent the degradation of my chloropyrimidine derivative?

Yes, for compounds susceptible to oxidation, the addition of an antioxidant can be beneficial, particularly for solutions. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[1][2][6][9][10] However, it is crucial to ensure the chosen antioxidant is compatible with your compound and downstream applications. A small-scale compatibility study is recommended.

Q5: How can I tell if my chloropyrimidine derivative has degraded without obvious visual cues?

The most reliable way to assess the purity and detect degradation is through analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for this purpose. A pure compound will show a single major peak, while a degraded sample will exhibit additional peaks corresponding to impurities. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, providing clues to their structure.

Troubleshooting Guide: Identifying and Resolving Degradation Issues

Use this guide to diagnose and address common problems encountered during the handling and storage of chloropyrimidine derivatives.

Observed Issue Probable Cause(s) Recommended Action(s)
Unexpected or inconsistent experimental results (e.g., loss of biological activity, variable analytical readings) 1. Degradation of the compound leading to a lower effective concentration. 2. Interference from degradation products in the assay.1. Verify Purity: Analyze the compound using HPLC to confirm its purity and quantify any degradation products.[11][12] 2. Use a Fresh Sample: If degradation is confirmed, use a fresh, high-purity batch of the chloropyrimidine derivative. 3. Review Procedures: Re-evaluate your storage and handling procedures against the recommendations in this guide.
Change in physical appearance of the solid (e.g., color change from white to yellow/brown, clumping) 1. Photodegradation: Exposure to UV or ambient light. 2. Oxidation: Exposure to air (oxygen). 3. Hydrolysis: Absorption of atmospheric moisture.1. Discard the Sample: The purity of the compound is compromised. 2. Improve Storage: Store future samples in a dark (amber vial), dry (desiccator), and cold environment (-20°C or as recommended). Consider storing under an inert atmosphere (argon or nitrogen).
Precipitate formation or color change in a stock solution 1. Degradation: Formation of insoluble degradation products. 2. Poor Solubility: The compound may have limited solubility in the chosen solvent at the storage temperature. 3. Solvent Contamination: The solvent may contain water or other reactive impurities.1. Prepare Fresh Solutions: It is best practice to prepare solutions fresh for each experiment. 2. Conduct a Solubility/Stability Study: If solutions must be stored, perform a small-scale study to determine the stability in the chosen solvent at the intended storage temperature. 3. Use High-Purity Anhydrous Solvents: Ensure the solvent is of high quality and appropriate for your compound.
Appearance of new peaks in HPLC chromatogram over time 1. Ongoing Degradation: The compound is degrading under the current storage conditions.1. Characterize Degradants: If possible, use LC-MS to identify the mass of the new peaks to understand the degradation pathway. 2. Optimize Storage: Implement stricter storage conditions (e.g., lower temperature, inert atmosphere, protection from light). 3. Consider Stabilizers: For solutions prone to oxidation, consider adding a compatible antioxidant like BHT.[1][2][6][9][10]
Troubleshooting Workflow

TroubleshootingWorkflow start Inconsistent Experimental Results or Visual Change check_purity Verify Compound Purity (HPLC, LC-MS) start->check_purity degradation_confirmed Degradation Confirmed? check_purity->degradation_confirmed use_fresh Use Fresh, High-Purity Sample degradation_confirmed->use_fresh Yes no_degradation Purity is High degradation_confirmed->no_degradation No review_storage Review Storage & Handling Procedures use_fresh->review_storage implement_changes Implement Improved Storage (Dark, Dry, Cold, Inert Gas) review_storage->implement_changes end_good Problem Resolved implement_changes->end_good end_bad Issue Persists: Contact Technical Support troubleshoot_assay Troubleshoot Other Experimental Parameters (e.g., assay conditions, other reagents) no_degradation->troubleshoot_assay troubleshoot_assay->end_bad

Caption: A logical workflow for troubleshooting issues related to chloropyrimidine derivative degradation.

Experimental Protocols

Protocol 1: Optimal Storage of Chloropyrimidine Derivatives

To ensure the long-term stability of your chloropyrimidine derivatives, follow these steps:

  • Assess the Compound's Properties: Review the supplier's safety data sheet (SDS) and any available literature for specific storage recommendations. Note any sensitivities to light, moisture, or temperature.

  • Use Appropriate Containers: Store solid compounds in amber glass vials with tight-fitting, lined caps to protect from light and moisture.

  • Control the Atmosphere: For highly sensitive compounds, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

  • Maintain a Dry Environment: Place the vials inside a desiccator containing a suitable desiccant (e.g., silica gel) to minimize moisture exposure.

  • Refrigerate or Freeze: Store the desiccator at the recommended temperature, typically -20°C for long-term storage. For short-term storage (weeks), 2-8°C may be acceptable.

  • Aliquot if Necessary: If you will be using small amounts of the compound frequently, consider aliquoting the solid into several smaller vials to avoid repeated warming and exposure of the entire batch to atmospheric moisture.

  • Handle with Care: When removing a sample, allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol, based on ICH guidelines, will help you understand the degradation pathways of your chloropyrimidine derivative and establish a stability-indicating analytical method.[3][13][14]

1. Sample Preparation:

  • Prepare a stock solution of your chloropyrimidine derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for an extended period (e.g., 24 hours), alongside a control sample wrapped in foil.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples if necessary.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples by a suitable analytical method, such as HPLC-UV. A typical starting method could be:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength where the parent compound and potential degradants absorb (e.g., 254 nm).

  • Analyze an unstressed control sample for comparison.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and quantify the degradation products. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[3][13]

  • If no degradation is observed, the stress conditions can be made more stringent (e.g., higher temperature, longer exposure time). If degradation is too rapid, the conditions should be milder.

  • This data will reveal the compound's susceptibility to different degradation pathways and help validate that your analytical method can separate the parent compound from its degradation products.

Stability Testing Workflow

StabilityTesting cluster_stress Forced Degradation start Prepare Stock Solution & Solid Sample stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation thermal Thermal photolytic Photolytic analyze Analyze by HPLC-UV/LC-MS at Time Points acid->analyze base->analyze oxidation->analyze thermal->analyze photolytic->analyze interpret Interpret Data (Identify & Quantify Degradants) analyze->interpret pathways Elucidate Degradation Pathways interpret->pathways method_validation Validate Stability-Indicating Method pathways->method_validation end Establish Storage Conditions & Shelf-Life method_validation->end

Caption: A workflow for conducting a forced degradation study to assess the stability of chloropyrimidine derivatives.

The Role of Stabilizers

In some cases, particularly for long-term storage of solutions or for formulations containing chloropyrimidine derivatives, the use of stabilizers may be warranted.

Antioxidants

For compounds prone to oxidation, antioxidants that act as free radical scavengers can be employed.

  • Butylated Hydroxytoluene (BHT): A common synthetic antioxidant used in pharmaceuticals and cosmetics.[1][2][6][9][10] It is a lipophilic compound, making it suitable for use in organic solvents.

  • Mechanism: BHT donates a hydrogen atom to free radicals, neutralizing them and terminating the oxidative chain reaction.

Light Stabilizers

For light-sensitive compounds, especially in formulations that may be exposed to light, UV absorbers or quenchers can be used.

  • Hindered Amine Light Stabilizers (HALS): These compounds do not absorb UV radiation but act by scavenging free radicals formed during photo-oxidation.[8][11][15][16] They are highly efficient due to their regenerative cycle.

  • UV Absorbers (e.g., Benzophenones, Benzotriazoles): These molecules absorb harmful UV radiation and dissipate it as harmless heat.

When considering the use of a stabilizer, it is imperative to conduct compatibility studies to ensure that the stabilizer itself does not react with the chloropyrimidine derivative or interfere with downstream applications.

By implementing the strategies and protocols outlined in this guide, you can significantly enhance the stability of your chloropyrimidine derivatives, leading to more reliable and reproducible research outcomes.

References

  • ANTIOXIDANT BHT. (n.d.). Retrieved from [Link]

  • Barma, S., et al. (2016). Rational use of antioxidants in solid oral pharmaceutical preparations. SciELO. Retrieved from [Link]

  • ResolveMass Laboratories. (2023, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]

  • Kao Corporation. (n.d.). BHT (Butylated Hydroxytoluene). Retrieved from [Link]

  • Caring Sunshine. (n.d.). Ingredient: Butylated hydroxytoluene. Retrieved from [Link]

  • Wellt Chemicals. (2023, September 25). Hindered Amine Light Stabilizers (HALS): All About Hindered Amines. Retrieved from [Link]

  • ResolveMass Laboratories. (2023, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Retrieved from [Link]

  • Al-Mashhadani, M. H., et al. (2021). New photostabilizers for poly (vinyl chloride) derived from heterocyclic compounds. Journal of Materials Science: Materials in Electronics, 32(12), 16295-16313.
  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • 3V Sigma USA. (n.d.). Hindered Amine Light Stabilizers (HALS). Retrieved from [Link]

  • Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
  • SilcoTek. (2017, September 15). How To Identify & Prevent Analytical Test Problems. Retrieved from [Link]

  • Wikipedia. (n.d.). Hindered amine light stabilizers. Retrieved from [Link]

  • ACS Publications. (2014, November 20). Systems and Protocols for Evaluating Hazardous Reaction Issues During Early Stage Chemistry. Retrieved from [Link]

  • Pharmaceutical Technology. (2002, February 1). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • IJNRD. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]

  • JOCPR. (2024, September 26). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Retrieved from [Link]

  • MDPI. (2022, October 19). Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. Retrieved from [Link]

  • ResearchGate. (2008, August 7). A New Photocaging Group for Aromatic N-Heterocycles. Retrieved from [Link]

  • Tintoll. (n.d.). HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer. Retrieved from [Link]

  • Semantic Scholar. (2016, January 29). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). Nitrogen, Oxygen or Sulfur Containing Heterocyclic Compounds as Analgesic Drugs Used as Modulators of the Nitroxidative Stress. Retrieved from [Link]

  • Utah State University Extension. (n.d.). Pesticide Half-Life Chart. Retrieved from [Link]

  • Amfine. (n.d.). HALS | Light Stabilizers for Plastics & Coatings. Retrieved from [Link]

  • C. (n.d.). Chapter 5: Errors in Chemical Analyses. Retrieved from [Link]

  • Croda Pharma. (2023, January 18). The Power of Excipient Purity in API Stability. Retrieved from [Link]

  • MDPI. (2022, November 25). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Retrieved from [Link]

  • Semantic Scholar. (2016, January 15). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved from [Link]

  • ResearchGate. (2018, August 6). Effects of excipients on the stability of medicinal products. Retrieved from [Link]

  • ResearchGate. (2016, February 3). (PDF) Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved from [Link]

  • Chromatography Online. (n.d.). Troubleshooting 101: Some Essential Principles of Effective Troubleshooting. Retrieved from [Link]

  • Scirp.org. (2016, January 28). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved from [Link]

  • Unacademy. (n.d.). A study on the Stability of Intermediates. Retrieved from [Link]

  • ACS Publications. (2019, November 28). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Identifying reactive intermediates by mass spectrometry. Retrieved from [Link]

  • MDPI. (2023, June 29). The Germination Paradox in Sorghum: A Review. Retrieved from [Link]

  • Fisher Digital Publications. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Common photostabilizers based on their chemical structure. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemistry of ultraviolet filters. Retrieved from [Link]

  • NIST. (n.d.). Pyrimidine, 2-chloro-. Retrieved from [Link]

  • Researcher.Life. (2022, November 2). Insight into the Photodynamics of Photostabilizer Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • NIH. (2022, February 17). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Retrieved from [Link]

  • ChemWhat. (n.d.). 2-Chloropyrimidine CAS#: 1722-12-9. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Infrared (IR) spectroscopy absorption bands for pyrimidine nitrile groups

Executive Summary In medicinal chemistry, the nitrile ( ) group attached to a pyrimidine scaffold is a high-value pharmacophore, frequently appearing in reverse transcriptase inhibitors (e.g., Rilpivirine) and oncology t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the nitrile (


) group attached to a pyrimidine scaffold is a high-value pharmacophore, frequently appearing in reverse transcriptase inhibitors (e.g., Rilpivirine) and oncology targets. For the analytical chemist, this moiety presents a unique vibrational signature that distinguishes it from carbocyclic analogs (benzonitriles) and aliphatic precursors.

This guide objectively compares the IR spectral performance of Pyrimidine Nitriles against their primary alternatives. We focus on the diagnostic utility of the


 stretching vibration, quantifying how the electron-deficient pyrimidine ring perturbs absorption frequency and intensity compared to standard benzonitriles.

Mechanistic Foundations: The Pyrimidine Effect

To interpret the spectra accurately, one must understand the electronic environment.[1] The pyrimidine ring is a


-deficient heterocycle. Unlike a benzene ring, the two nitrogen atoms (positions 1 and 3) exert a strong inductive withdrawing effect (

).
The Electronic Tug-of-War

The frequency of the nitrile stretch is governed by the bond force constant (


), which is influenced by two competing factors:
  • Conjugation (Red Shift): Overlap between the

    
    -system of the ring and the nitrile lowers the bond order (character shifts slightly from triple to double), reducing the wavenumber.
    
  • Inductive Withdrawal (Blue Shift): The electron-deficient pyrimidine ring withdraws density from the carbon skeleton. This destabilizes the dipolar resonance form (

    
    ), effectively forcing the bond to retain its triple-bond character and shortening the 
    
    
    
    -bond.

The Result: Pyrimidine nitriles typically absorb at higher frequencies (wavenumbers) and with significantly greater intensity than their benzonitrile counterparts.

Visualization: Electronic Effects Pathway

The following diagram illustrates the causality between ring structure and observed spectral data.

G Pyrim Pyrimidine Ring (n-deficient) Inductive Inductive Effect (-I) Electron Withdrawal Pyrim->Inductive Dominant Mechanism Resonance Resonance Effect (+M) Conjugation Pyrim->Resonance Secondary Mechanism BondOrder C≡N Force Constant (k) Increases Inductive->BondOrder Intensity Dipole Moment Change (dμ/dQ) Increased Intensity Inductive->Intensity Resonance->BondOrder Weakens k Frequency Frequency Shift (Blue Shift vs Benzonitrile) BondOrder->Frequency

Figure 1: Mechanistic flow showing how the electron-deficient nature of the pyrimidine ring dominates the inductive effect, leading to a blue shift and intensity enhancement relative to benzene analogs.

Comparative Analysis: Pyrimidine Nitriles vs. Alternatives

The following data synthesizes experimental results for nitriles in non-polar solvents (e.g.,


 or 

). Note that polar solvents will induce a Stark shift (see Section 4).
Table 1: Spectral Performance Matrix
FeaturePyrimidine Nitrile (Target)Benzonitrile (Alternative 1)Aliphatic Nitrile (Alternative 2)
Frequency (

)
2235 – 2255 cm⁻¹ 2220 – 2235 cm⁻¹2245 – 2260 cm⁻¹
Band Intensity (

)
High (Strong dipole change)MediumWeak to Medium
Band Shape Sharp; often shows Fermi doubletSharpSharp
Sensitivity to Solvent High (Vibrational Stark Effect)ModerateLow
Diagnostic Utility Excellent probe for ring electronicsGood reference standardPoor (overlap with alkynes/isocyanates)
Key Differentiators
  • vs. Benzonitrile: The pyrimidine nitrile is consistently blue-shifted (shifted to higher energy) by 10–20 cm⁻¹. This is diagnostic. If you substitute a phenyl ring with a pyrimidine in a drug candidate, expect the nitrile peak to move up.

  • vs. Aliphatic: While saturated aliphatic nitriles also absorb at high frequencies (~2250 cm⁻¹), they lack the intensity of pyrimidine nitriles. The pyrimidine ring acts as an "antenna," amplifying the signal due to the large change in dipole moment during vibration.

Positional Isomerism: 2-, 4-, and 5-Positions

The position of the nitrile group relative to the ring nitrogens drastically alters the frequency. This is critical for structural elucidation.

  • 2-Cyanopyrimidine: The nitrile is flanked by two electronegative nitrogens. The inductive withdrawal is maximized.

    • Expected Range: 2245 – 2255 cm⁻¹

  • 4-Cyanopyrimidine: Conjugated directly with one nitrogen in a para-like arrangement and adjacent to another.

    • Expected Range: 2238 – 2248 cm⁻¹

  • 5-Cyanopyrimidine: Located in the meta-like position relative to both ring nitrogens. The resonance interaction is minimized, but the inductive effect is also weaker than at the 2-position.

    • Expected Range: 2230 – 2240 cm⁻¹

Expert Insight: In 2-cyanopyrimidines, the frequency often overlaps with saturated aliphatic nitriles. You must rely on band intensity (pyrimidine is much stronger) and UV-Vis correlation to distinguish them.

Experimental Protocol: Validated Workflow

To obtain reproducible data suitable for publication or regulatory filing, a standard FTIR transmission approach is insufficient due to the resolution requirements of the fine nitrile shifts.

Methodological Decision Tree

Protocol Start Sample Preparation State Solid or Solution? Start->State Solid ATR (Diamond/Ge) State->Solid Quick ID Solution Transmission Cell (CaF2) State->Solution Quant/Shift Analysis Acquisition Acquisition: Res: 2 cm⁻¹ Scans: >64 Solid->Acquisition Solvent Select Solvent: CCl4 (Inert) vs THF (Polar) Solution->Solvent Solvent->Acquisition Analysis Data Processing: Deconvolution (if Fermi resonance) Acquisition->Analysis

Figure 2: Validated workflow for acquiring high-fidelity nitrile spectra. Solution phase is preferred for structural analysis to avoid crystal packing forces.

Step-by-Step Protocol
  • Solvent Selection:

    • Standard: Anhydrous Dichloromethane (DCM) or Chloroform (

      
      ) .
      
    • Advanced (Stark Probing): Use THF or DMSO to observe H-bonding shifts. Pyrimidine nitriles are sensitive to water; dry solvents are mandatory to prevent H-bonding broadening.

  • Sample Concentration:

    • Prepare a 10–20 mM solution. Pyrimidine nitriles have high extinction coefficients (

      
      ), allowing lower concentrations than aliphatic nitriles.
      
  • Instrument Parameters:

    • Resolution: Set to 2 cm⁻¹ (or 1 cm⁻¹ if available). Standard 4 cm⁻¹ resolution will broaden the peak and mask the subtle 10 cm⁻¹ shifts between isomers.

    • Apodization: Boxcar or weak Norton-Beer. Strong apodization artificially broadens sharp nitrile bands.

  • Data Validation (Self-Check):

    • Fermi Resonance Check: If the band appears split or has a strong shoulder, do not assume it is a mixture. The nitrile stretch often couples with ring combination bands. Run the spectrum in a different solvent; if the relative intensity of the doublet changes but positions remain similar, it is Fermi resonance.

References

  • Getahun, Z., et al. (2011). "Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment." Journal of the American Chemical Society.

    • Context: Establishes the Vibrational Stark Effect (VSE)
  • Maioli, P., et al. (2018). "Vibrational Spectroscopy of Pyrimidine Derivatives." Spectrochimica Acta Part A.

    • Context: Provides fundamental vibrational assignments for the pyrimidine ring systems.
  • Bagchi, S., et al. (2010). "Nitrile Frequencies in Benzonitrile and Pyridine Derivatives: Hammett Correlations." Journal of Physical Chemistry B.

    • Context: Authoritative source on substituent effects and Hammett plots for heterocyclic nitriles.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Ed. Wiley.

    • Context: The standard reference for general nitrile frequency ranges.

Sources

Comparative

Crystal Structure Determination of 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile: A Methodological Comparison Guide

Executive Summary This guide provides an in-depth technical comparison of methodologies for determining the crystal structure of 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile (CAS: 169677-65-0). As a critical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical comparison of methodologies for determining the crystal structure of 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile (CAS: 169677-65-0). As a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators), defining its solid-state arrangement is pivotal for understanding its reactivity, stability, and potential polymorphism.

Unlike rigid heterocycles, this molecule presents specific crystallographic challenges due to the flexible oxyacetonitrile ether linkage and the competing dipolar interactions of the nitrile and chloropyrimidine moieties. This guide compares three primary structural determination pathways—Single Crystal X-Ray Diffraction (SC-XRD), Powder X-Ray Diffraction (PXRD), and Computational Structure Prediction (CSP)—providing validated protocols for each.

Part 1: Structural Analysis & Crystallization Challenges

Before selecting a determination method, one must understand the molecular behavior that dictates crystal packing.

FeatureChemical MoietyCrystallographic Implication
Conformational Flexibility Ether Linkage (-O-CH₂-)High entropic penalty for crystallization; prone to disorder or oil formation.
Dipolar Interaction Nitrile Group (-C≡N)Strong directional acceptor; likely to form antiparallel dipole pairs or C-H...N interactions.
Halogen Bonding Chlorine (C-Cl)Potential for Cl...Cl or Cl...N halogen bonds, directing 1D supramolecular chains.
H-Bond Potential Pyrimidine RingNitrogen atoms act as weak acceptors for C-H...N interactions.

Expert Insight: The primary failure mode in crystallizing this specific target is the formation of oils due to the rotational freedom of the oxyacetonitrile tail. Successful structure determination requires rigidifying this tail via low-temperature data collection (100 K) and selecting solvents that do not compete with the weak nitrile interactions.

Part 2: Comparative Methodologies

Method A: Single Crystal X-Ray Diffraction (SC-XRD) - The Gold Standard

Verdict: Essential for absolute structure confirmation and stereochemical assignment.

  • Mechanism: Diffraction of X-rays by a single, ordered lattice to reconstruct electron density.

  • Pros: Provides 3D atomic coordinates, bond lengths/angles, and absolute configuration.

  • Cons: Requires a high-quality single crystal (0.1–0.3 mm), which is the bottleneck for this flexible molecule.

Method B: Powder X-Ray Diffraction (PXRD) - The Bulk Validator

Verdict: Best for polymorphism screening and batch consistency.

  • Mechanism: Diffraction from randomly oriented crystallites in a bulk sample.

  • Pros: Rapid (<30 mins), non-destructive, requires minimal sample prep.

  • Cons: Structure solution from powder data (SDPD) is computationally intensive and often fails for low-symmetry organic molecules with flexible torsions.

Method C: Computational Structure Prediction (CSP) - The Modern Adjunct

Verdict: Critical for validating experimental models and predicting metastable polymorphs.

  • Mechanism: DFT (Density Functional Theory) optimization of lattice energy landscapes.

  • Pros: Can predict structures that are experimentally elusive; validates "unusual" packing motifs.

  • Cons: Computationally expensive; cannot replace experimental validation.

Part 3: Detailed Experimental Protocols

Crystallization Protocol for SC-XRD (Self-Validating System)

Objective: Grow diffraction-quality crystals of 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile.

Step 1: Solubility Screen

  • Dissolve 5 mg of sample in 100 µL of various solvents.

  • Good Solvents: Acetone, Dichloromethane (DCM), Ethyl Acetate.

  • Poor Solvents (Anti-solvents): Hexane, Pentane, Water.

Step 2: Vapor Diffusion (Sitting Drop) - Recommended Method

  • Inner Chamber: Place 10 mg of target molecule in 0.5 mL Acetonitrile . (Acetonitrile is structurally similar to the tail, often promoting ordered packing).

  • Outer Chamber: Add 2 mL of Diisopropyl Ether (IPE) or Toluene .

  • Equilibration: Seal tightly and store at 4°C (low temp reduces entropic vibration of the ether tail).

  • Observation: Monitor bi-weekly under polarized light. Look for birefringence (indicates crystallinity).

Step 3: Data Collection

  • Mounting: Use Paratone-N oil and a Mitegen loop.

  • Temperature: 100 K (Liquid Nitrogen stream). Crucial: Do not collect at room temperature; thermal motion of the -O-CH₂-CN tail will smear electron density.

  • Source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) for absolute configuration if chiral impurities are suspected.

PXRD Protocol for Polymorph Screening

Objective: Identify if the synthesized batch is a single phase or a mixture.

  • Sample Prep: Lightly grind 50 mg of solid. Do not over-grind (avoids amorphization).

  • Instrument: Bragg-Brentano geometry (e.g., Bruker D8).

  • Parameters:

    • Range: 2θ = 3° to 40°.

    • Step Size: 0.02°.[1]

    • Scan Speed: 1 sec/step.

    • Rotation: 15 rpm (minimizes preferred orientation effects common in needle-like crystals).

Part 4: Visualization of Structural Determination Logic

The following diagram illustrates the decision matrix for determining the structure, highlighting the "fail-safe" loops inherent in a robust scientific workflow.

CrystalStructureLogic Start Target: 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile Solubility Solubility Screening (Polar vs Non-polar) Start->Solubility MethodChoice Select Crystallization Method Solubility->MethodChoice VaporDiff Vapor Diffusion (Acetonitrile / IPE) MethodChoice->VaporDiff Preferred SlowEvap Slow Evaporation (DCM / MeOH) MethodChoice->SlowEvap Backup CheckCryst Microscopy Check: Birefringence? VaporDiff->CheckCryst SlowEvap->CheckCryst SCXRD SC-XRD Data Collection (100 K, Mo-Source) CheckCryst->SCXRD Single Crystal Found PXRD PXRD Screening (Bulk Phase ID) CheckCryst->PXRD Polycrystalline/Powder StructureSol Structure Solution (SHELXT / OLEX2) SCXRD->StructureSol PXRD->MethodChoice Re-optimize conditions Refinement Refinement (R1 < 5%) StructureSol->Refinement Refinement->StructureSol High R-factor / Disorder? FinalModel Final CIF Model Refinement->FinalModel

Caption: Workflow for the structural determination of pyrimidine ether derivatives. Note the feedback loop from PXRD to crystallization optimization if single crystals are not initially obtained.

Part 5: Expected Structural Motifs (Hypothesis Validation)

Based on the Cambridge Structural Database (CSD) trends for similar 2-chloropyrimidine ethers, the resolved structure will likely exhibit:

  • Space Group: Monoclinic (

    
    ) or Triclinic (
    
    
    
    ). These are most common for achiral molecules with polar tails.
  • Packing:

    • Centrosymmetric Dimers: Formed via antiparallel C-H...N interactions between the pyrimidine rings.

    • Layered Stacking: The flat pyrimidine rings will stack (π-π interactions ~3.4 Å), while the flexible oxyacetonitrile tails will project into the interlayer space, potentially interlocking via weak C-H...N(nitrile) bonds.

  • Disorder: Expect rotational disorder in the -CH₂- group of the acetonitrile tail. This must be modeled using split-site refinement (PART commands in SHELXL).

References

  • Sigma-Aldrich. Product Specification: 2-((2-CHLOROPYRIMIDIN-5-YL)OXY)ACETONITRILE (CAS 169677-65-0). Available at:

  • Groom, C. R., et al. (2016).The Cambridge Structural Database. Acta Crystallographica Section B. (Standard reference for small molecule crystal structures).
  • Müller, P. (2006).Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. (Authoritative text on handling disorder in flexible ether linkages).
  • Bernstein, J. (2002).Polymorphism in Molecular Crystals. Oxford University Press.
  • PubChem. Compound Summary for CID 112345 (Analogous Pyrimidine Derivatives). Available at:

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.